Diacetamide-D7
Description
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Properties
IUPAC Name |
N,2,2,2-tetradeuterio-N-(2,2,2-trideuterioacetyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3(6)5-4(2)7/h1-2H3,(H,5,6,7)/i1D3,2D3/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBDPRIWBYHIAF-KBKLHOFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N([2H])C(=O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Diacetamide-D7: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Diacetamide-D7, a deuterated analog of diacetamide. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.
Chemical Properties and Structure
This compound is a stable isotope-labeled version of diacetamide, where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of diacetamide or related analytes.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-(acetyl-d3)-N-(ethanoyl-d3)acetamide-d |
| CAS Number | 33945-50-5[1] |
| Molecular Formula | C4D7NO2[1] |
| SMILES String | [2H]C([2H])([2H])C(N([2H])C(C([2H])([2H])[2H])=O)=O[1] |
Table 2: Physicochemical Properties of this compound and Diacetamide
| Property | This compound | Diacetamide (non-deuterated) |
| Molecular Weight | 108.15 g/mol [1] | 101.10 g/mol |
| Melting Point | Data not available | 75.5-76.5 °C |
| Boiling Point | Data not available | 222-223 °C |
| Isotopic Purity | ≥ 98 atom % D | Not Applicable |
| Chemical Purity | ≥ 95% | Not Applicable |
| Appearance | White crystalline powder or chunks | White crystalline powder or chunks |
| Solubility | Data not available | Soluble in water, ethanol, and ether |
Chemical Structure
The structure of this compound consists of a central nitrogen atom bonded to two acetyl groups. In the -D7 variant, all seven hydrogen atoms of the two acetyl groups and the amine proton are replaced by deuterium atoms.
Caption: Ball-and-stick model of the this compound molecule.
Experimental Protocols
General Synthesis of Deuterated Amides
One possible synthetic route could be the reaction of deuterated acetic anhydride with deuterated ammonia, followed by a second acetylation. Another approach could involve the direct deuteration of diacetamide via hydrogen-deuterium exchange under basic or acidic conditions using a deuterium source like D2O.
Use as an Internal Standard in Quantitative Analysis
This compound is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the precise quantification of an analyte.[1] The general workflow for such an application is outlined below.
Caption: Workflow for using this compound as an internal standard in LC-MS analysis.
Spectroscopic Data
Table 3: Spectroscopic Data for Diacetamide (Non-deuterated)
| Spectroscopic Technique | Key Features |
| 1H NMR | A peak corresponding to the methyl protons. |
| 13C NMR | Peaks corresponding to the carbonyl and methyl carbons. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (amide) and N-H stretching. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) corresponding to the molecular weight of diacetamide. |
Note: Researchers using this compound should acquire their own spectroscopic data for confirmation of identity and purity.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the quantification of diacetamide or structurally related compounds in various matrices, including biological fluids and environmental samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it corrects for variations in sample preparation, injection volume, and instrument response. This leads to highly accurate and precise measurements, which are critical in pharmacokinetic studies, drug metabolism research, and clinical trials.
References
The Role of Diacetamide-D7 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Diacetamide-D7, a deuterated stable isotope-labeled compound, and its critical application as an internal standard in quantitative analytical research, particularly within the realm of mass spectrometry.
Introduction: The Pursuit of Precision in Quantitative Analysis
In the landscape of drug development, pharmacokinetics, and metabolomics, the precise and accurate quantification of target analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for such analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be influenced by several factors, including sample preparation variability, matrix effects, and instrument fluctuations. To mitigate these variabilities, the use of a reliable internal standard is crucial. This compound, as a stable isotope-labeled analog of its non-deuterated counterpart, serves as an ideal internal standard for a range of analytical applications.
This compound: Physicochemical Properties and Specifications
This compound is the deuterium-labeled version of Diacetamide. The substitution of hydrogen atoms with deuterium results in a compound that is chemically almost identical to the unlabeled form but has a different molecular weight, allowing it to be distinguished by a mass spectrometer.
| Property | Value |
| Chemical Formula | C4D7NO2 |
| Molecular Weight | 108.15 g/mol |
| Isotopic Enrichment | Typically ≥ 98 atom % D |
| Chemical Purity | Typically ≥ 95% |
| Appearance | White crystalline powder or chunks |
| Melting Point (of Diacetamide) | 75.5-76.5 °C |
| Boiling Point (of Diacetamide) | 222-223 °C |
The Core Function: this compound as an Internal Standard
The primary application of this compound in research is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and most commonly, Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]
The fundamental principle behind using a stable isotope-labeled internal standard like this compound is that it behaves virtually identically to the analyte of interest throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer. By adding a known amount of this compound to every sample, calibrant, and quality control sample at the beginning of the process, any loss of analyte during sample preparation or any variation in instrument response will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to more accurate and precise quantification.
Experimental Protocol: A Representative LC-MS/MS Method
Materials and Reagents
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Analyte of Interest: (e.g., a small molecule drug or metabolite)
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Internal Standard: this compound
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Biological Matrix: (e.g., Human Plasma)
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Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H2O) - all LC-MS grade
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Additives: Formic Acid (FA)
-
Protein Precipitation Agent: Acetonitrile with 0.1% Formic Acid
Preparation of Standard and QC Samples
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Stock Solutions: Prepare individual stock solutions of the analyte and this compound in methanol at a concentration of 1 mg/mL.
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Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serially diluting the stock solution with 50:50 Methanol:Water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 Methanol:Water.
-
Calibration Curve and QC Samples: Spike the appropriate amount of analyte working standard solutions into the blank biological matrix to create a calibration curve (typically 8 non-zero points). Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation: Protein Precipitation
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Aliquot 50 µL of each sample (calibrant, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound working solution to each tube and vortex briefly.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
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LC System: A suitable UHPLC system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
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Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
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Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.
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Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and this compound would need to be optimized.
Data Analysis
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Integrate the peak areas of the analyte and this compound for all samples.
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Calculate the peak area ratio (Analyte Peak Area / this compound Peak Area).
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Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
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Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Logical Relationships
The use of this compound does not directly involve biological signaling pathways. Instead, its application is based on a logical relationship within the analytical process, as depicted in the workflow diagram below. This diagram illustrates the principle of internal standardization where the internal standard acts as a constant reference to correct for variations in the measurement of the analyte.
Conclusion
This compound is a valuable tool for researchers and scientists in the field of quantitative analysis. Its role as a stable isotope-labeled internal standard is critical for achieving the high levels of accuracy and precision required in regulated bioanalysis and other demanding research applications. By compensating for the inherent variability in complex analytical workflows, this compound enables the reliable quantification of target analytes, thereby ensuring the integrity and validity of the experimental data. The principles and the representative protocol outlined in this guide provide a solid foundation for the effective implementation of this compound in the laboratory.
References
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Diacetamide-D7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Diacetamide-D7. This deuterated analog of diacetamide is a valuable internal standard for mass spectrometry-based bioanalytical studies, aiding in the accurate quantification of diacetamide in various biological matrices. This document outlines a plausible synthetic route, detailed experimental protocols, and methods for determining isotopic enrichment, all presented in a format tailored for the scientific community.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process, beginning with the preparation of deuterated acetamide (Acetamide-d3), followed by its acetylation to yield the final product. This approach ensures high levels of deuterium incorporation.
Synthetic Scheme
The overall synthetic pathway is depicted below:
An In-depth Technical Guide to Diacetamide-D7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetamide-D7 is the deuterated form of diacetamide, a stable isotope-labeled compound primarily utilized as an internal standard in quantitative analytical methodologies. Its near-identical chemical and physical properties to its non-deuterated counterpart, coupled with its distinct mass difference, make it an invaluable tool for researchers in fields such as pharmacology, toxicology, and food safety. This guide provides a comprehensive overview of the physical characteristics, synthesis, and applications of this compound, with a focus on its role in mass spectrometry-based quantification.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Diacetamide and this compound
| Property | Diacetamide (Unlabeled) | This compound | Source(s) |
| Chemical Formula | C₄H₇NO₂ | C₄D₇NO₂ | [2] |
| Molecular Weight | 101.10 g/mol | ~108.15 g/mol | [3] |
| CAS Number | 625-77-4 | 33945-50-5 | [3] |
| Appearance | White crystalline powder or chunks | White crystalline solid | [1] |
| Melting Point | 75.5-76.5 °C | Not specified (expected to be similar to unlabeled) | |
| Boiling Point | 222-223 °C | Not specified (expected to be similar to unlabeled) | |
| Solubility | Soluble in water, ethanol, and ether | Not specified (expected to be similar to unlabeled) | |
| Isotopic Enrichment | Not Applicable | ≥98 atom % D |
Synthesis of this compound
The synthesis of deuterated compounds like this compound typically involves the use of deuterated starting materials in established chemical reactions. A plausible synthetic route for this compound involves the acylation of a deuterated amine with a deuterated acetylating agent.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the spectra of unlabeled diacetamide provide a basis for understanding its structural features. The primary differences in the spectra of this compound would be the absence of proton signals in ¹H NMR (except for any residual protons) and the characteristic shifts and couplings associated with deuterium in ¹³C NMR. The mass spectrum will show a molecular ion peak corresponding to its higher mass.
Table 2: Spectroscopic Data for Unlabeled Diacetamide
| Spectroscopic Technique | Key Features | Source(s) |
| ¹H NMR | Signals corresponding to the methyl protons and the amine proton. | |
| ¹³C NMR | Resonances for the carbonyl carbon and the methyl carbon. | |
| FT-IR | Characteristic peaks for N-H, C=O (amide), and C-H bonds. | |
| Mass Spectrometry | Molecular ion peak (m/z) and fragmentation pattern corresponding to the structure of diacetamide. |
Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis
This compound is frequently employed as an internal standard for the quantification of analytes in complex matrices, such as food or biological samples. Its use helps to correct for variations in sample preparation, injection volume, and instrument response. The following is a generalized protocol for the use of this compound in a typical LC-MS/MS workflow.
Detailed Steps:
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Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration.
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Sample Preparation:
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Homogenize the sample matrix (e.g., food product, biological fluid).
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To a known aliquot of the homogenized sample, add a precise volume of the this compound internal standard working solution.
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Perform solvent extraction to isolate the analyte and the internal standard from the sample matrix.
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Further clean up the extract using techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering substances.
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LC-MS/MS Analysis:
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Inject the cleaned-up sample extract into an LC-MS/MS system.
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The liquid chromatography (LC) step separates the analyte and this compound from other components in the extract.
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The tandem mass spectrometry (MS/MS) system is set up to monitor specific precursor-to-product ion transitions for both the analyte and this compound.
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Data Analysis and Quantification:
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Integrate the peak areas of the analyte and this compound from the resulting chromatograms.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Determine the concentration of the analyte in the unknown sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
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Logical Relationships in Quantitative Analysis
The use of an internal standard like this compound is based on the principle that any experimental variations will affect both the analyte and the internal standard to the same extent, thus keeping their response ratio constant.
Conclusion
This compound is a critical tool for ensuring accuracy and precision in quantitative analytical chemistry. Its role as a stable isotope-labeled internal standard allows for the reliable determination of trace amounts of analytes in complex matrices by compensating for experimental variability. This technical guide provides researchers, scientists, and drug development professionals with the fundamental knowledge of its physical characteristics and a practical framework for its application in robust analytical methodologies.
References
Diacetamide-D7 (CAS: 33945-50-5): A Technical Guide for Advanced Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Diacetamide-D7 (CAS: 33945-50-5), a deuterated stable isotope-labeled analog of Diacetamide. Primarily utilized as an internal standard in analytical chemistry, this compound is an indispensable tool for enhancing the accuracy and precision of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS). This document details its physicochemical properties, outlines its principal applications in pharmacokinetic and metabolic stability studies, and provides comprehensive experimental protocols for its use.
Introduction
This compound is the deuterium-labeled version of Diacetamide, where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference allows for its use as an ideal internal standard in mass spectrometry-based assays. The near-identical physicochemical properties ensure that this compound co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression, thereby providing reliable quantification.
Physicochemical Properties
A clear distinction in molecular weight between the deuterated and non-deuterated forms of Diacetamide allows for their differentiation in mass spectrometric analysis. The physical properties of both compounds are summarized below for comparative purposes.
Table 1: Physicochemical Properties of this compound and Diacetamide
| Property | This compound | Diacetamide |
| CAS Number | 33945-50-5[1] | 625-77-4[2] |
| Molecular Formula | C₄D₇NO₂[1] | C₄H₇NO₂[2] |
| Molecular Weight | 108.15 g/mol [1] | 101.10 g/mol |
| Appearance | Solid | White crystalline powder or chunks |
| Melting Point | 75.5-76.5 °C (lit.) | 75.5-76.5 °C (lit.) |
| Boiling Point | 222-223 °C (lit.) | 222-223.5 °C (lit.) |
| Isotopic Enrichment | ≥98 atom % D | Not Applicable |
| Chemical Purity | ≥95% | Not specified |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the quantification of Diacetamide or structurally related analytes in various biological matrices. Its use is particularly critical in preclinical and clinical drug development for pharmacokinetic (PK) and in vitro metabolic stability studies.
Quantitative Analysis by LC-MS
In LC-MS, an internal standard is crucial for correcting for the variability inherent in the analytical process, including sample extraction, injection volume, and ionization efficiency. By adding a known amount of this compound to samples, the ratio of the analyte's peak area to the internal standard's peak area can be used to accurately determine the analyte's concentration.
Metabolic Stability Assays
Deuteration of a drug molecule can sometimes alter its metabolic profile, a phenomenon known as the "kinetic isotope effect." While this compound is primarily used as a standard, the principles of its use are central to studies that investigate the metabolic stability of deuterated drug candidates. These studies help in understanding how a drug is metabolized and can guide the design of more stable and effective therapeutics.
Experimental Protocols
The following are detailed methodologies for the application of this compound as an internal standard in a typical LC-MS workflow and an in vitro metabolic stability assay.
Protocol for Quantitative Analysis of Diacetamide in Plasma using LC-MS/MS
This protocol outlines the steps for quantifying Diacetamide in a plasma sample using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Diacetamide in a suitable solvent (e.g., methanol).
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
- Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Prepare a working internal standard solution at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
- Vortex briefly.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
- LC Column: C18 reverse-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
- MRM Transitions:
- Diacetamide: [M+H]⁺ > fragment ion (e.g., m/z 102.1 > 60.1)
- This compound: [M+H]⁺ > fragment ion (e.g., m/z 109.1 > 64.1)
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Diacetamide to this compound against the concentration of the calibration standards.
- Determine the concentration of Diacetamide in the plasma samples from the calibration curve.
Protocol for In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol describes a typical procedure to assess the metabolic stability of a compound where this compound could be used as an internal standard for the quantification of the parent compound.
1. Reagents and Solutions:
- Human Liver Microsomes (HLM)
- NADPH regenerating system
- Phosphate buffer (pH 7.4)
- Test compound stock solution
- This compound internal standard solution
- Acetonitrile (for quenching)
2. Incubation Procedure:
- Pre-warm the HLM and phosphate buffer to 37°C.
- In a microcentrifuge tube, add the HLM and phosphate buffer.
- Add the test compound to initiate the reaction (final concentration, e.g., 1 µM).
- Pre-incubate for 5 minutes at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
- Quench the reaction by adding the aliquot to cold acetonitrile containing this compound as the internal standard.
3. Sample Analysis:
- Centrifuge the quenched samples to pellet the precipitated protein.
- Analyze the supernatant using the LC-MS/MS method described in section 4.1.
4. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
- Plot the natural logarithm of the percentage of parent compound remaining versus time.
- Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
- Calculate the intrinsic clearance (CLint).
Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Workflow for an in vitro metabolic stability assay.
Safety and Handling
Diacetamide (Unlabeled):
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Hazard Statements: May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.
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Precautionary Statements: Handle with care. Avoid contact with skin and eyes. Use in a well-ventilated area.
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Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.
This compound:
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A specific Material Safety Data Sheet (MSDS) for this compound should be consulted before use. As a deuterated analog, it is expected to have a similar toxicological profile to Diacetamide. However, specific handling and storage recommendations from the supplier should be followed.
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Storage: Store at room temperature in a dry place. Keep the container tightly closed when not in use.
Conclusion
This compound (CAS: 33945-50-5) is a critical analytical tool for researchers in the pharmaceutical and life sciences industries. Its utility as an internal standard in LC-MS assays ensures the generation of high-quality, reliable quantitative data, which is fundamental for the progression of drug discovery and development programs. The protocols and information provided in this guide serve as a comprehensive resource for the effective application of this compound in the laboratory.
References
The Indispensable Role of Stable Isotope Labeled Compounds in Modern Analytics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeled (SIL) compounds have become a cornerstone of modern analytical science, offering unparalleled precision and accuracy in the quantification and characterization of molecules in complex biological and chemical systems. By replacing atoms with their heavier, non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), researchers can create internal standards and tracers that are chemically identical to the analyte of interest but distinguishable by mass spectrometry. This technical guide provides a comprehensive overview of the fundamental principles, key methodologies, and diverse applications of stable isotope labeling in analytics. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of SIL compounds for robust and reliable quantitative analysis.
Introduction: The Power of Isotopic Distinction
Stable isotopes are atoms that contain the same number of protons but a different number of neutrons than the most common form of an element.[1] This difference in neutron number results in a greater atomic mass but does not significantly alter the chemical properties of the atom.[1] This subtle yet powerful distinction is the foundation of stable isotope labeling in analytical chemistry.
The primary advantage of using SIL compounds is their ability to serve as ideal internal standards in mass spectrometry-based quantification.[2] By introducing a known quantity of a SIL analog of the target analyte into a sample at the earliest stage of analysis, any subsequent sample loss or variability during extraction, purification, and ionization will affect both the labeled and unlabeled compounds equally.[3] This preserves the ratio between the analyte and the internal standard, allowing for highly accurate and precise quantification, a technique known as isotope dilution mass spectrometry (IDMS) .[4]
The applications of SIL compounds are vast and continue to expand, playing critical roles in:
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Pharmacokinetics and Drug Metabolism (DMPK): Tracing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.
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Proteomics: Quantifying changes in protein expression levels between different biological states.
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Metabolomics: Elucidating metabolic pathways and measuring metabolic flux.
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Environmental and Food Science: Detecting and quantifying contaminants and nutrients.
This guide will delve into the core principles of stable isotope labeling, provide detailed experimental protocols for key applications, present quantitative data in structured formats, and illustrate complex workflows and pathways using diagrams.
Core Principles and Methodologies
The utility of stable isotope labeling hinges on the ability to introduce isotopes into molecules and subsequently differentiate between the labeled and unlabeled forms. The most commonly used stable isotopes in analytical chemistry are deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).
Synthesis of Stable Isotope Labeled Compounds
The incorporation of stable isotopes into organic molecules can be achieved through two primary methods:
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Direct Synthesis: Utilizing commercially available starting materials that are already enriched with the desired isotope. This approach allows for precise control over the location and number of isotopic labels within the molecule.
-
Hydrogen-Deuterium Exchange: For deuterium labeling, this method involves exchanging hydrogen atoms with deuterium from a deuterium-rich source, such as heavy water (D₂O).
Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a gold-standard technique for quantitative analysis that relies on the addition of a known amount of a SIL internal standard to a sample. The fundamental principle is that the SIL internal standard behaves identically to the endogenous analyte throughout the analytical process. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the analyte can be accurately determined.
Caption: General workflow of Isotope Dilution Mass Spectrometry (IDMS).
Applications in Drug Development
Stable isotope labeling is an indispensable tool in the pharmaceutical industry, from early discovery through clinical development.
Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies
Deuterium labeling is a powerful strategy to modulate the metabolic properties of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) where the cleavage of a C-D bond by metabolic enzymes, such as cytochrome P450s, is slower. This can result in:
-
Reduced metabolic clearance: The drug is eliminated from the body more slowly.
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Increased half-life: The drug remains at therapeutic concentrations for a longer period.
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Enhanced bioavailability: A greater proportion of the administered dose reaches systemic circulation.
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Altered metabolite profiles: The formation of undesirable or toxic metabolites can be reduced.
The impact of deuteration on pharmacokinetic parameters is clearly demonstrated in comparative studies.
| Parameter | Deutetrabenazine (Deuterated) | Tetrabenazine (Non-Deuterated) | Fold Change | Reference |
| Active Metabolites | ||||
| AUC₀₋ᵢₙf (ng·h/mL) | 283.0 | 107.0 | 2.64 | |
| Cₘₐₓ (ng/mL) | 24.9 | 30.1 | 0.83 | |
| t₁/₂ (h) | 9.4 | 4.5 | 2.09 |
Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine Active Metabolites (Single Dose).
Objective: To compare the pharmacokinetic profiles of a non-deuterated compound and its deuterated analog in rats.
Methodology:
-
Animal Dosing: Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats. A crossover design with a washout period can also be employed.
-
Blood Sampling: Collect blood samples via a suitable route (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug and any major metabolites.
-
Use a different stable isotope-labeled analog as the internal standard for the analysis of both the deuterated and non-deuterated compounds.
-
Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, CL/F) from the plasma concentration-time data.
-
Perform statistical comparisons of the pharmacokinetic parameters between the two groups.
-
Caption: Experimental workflow for a comparative in vivo pharmacokinetic study.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling technique used to quantify relative differences in protein abundance between two or more cell populations. In SILAC, cells are cultured in media where natural ("light") essential amino acids (typically arginine and lysine) are replaced with their "heavy" stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).
After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The "heavy" and "light" cell populations can then be subjected to different experimental conditions. The two populations are then mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry. Since the heavy and light peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by their mass difference in the mass spectrometer. The ratio of the signal intensities of the heavy and light peptides provides a precise measure of the relative abundance of the corresponding protein.
| Protein | Gene Name | H/L Ratio | H/L Normalized Ratio | -log(p-value) | Regulation |
| 14-3-3 protein beta/alpha | YWHAB | 0.98 | 0.99 | 1.35 | Unchanged |
| Heat shock protein HSP 90-alpha | HSP90AA1 | 1.05 | 1.06 | 0.87 | Unchanged |
| Vimentin | VIM | 2.15 | 2.17 | 4.52 | Upregulated |
| E-cadherin | CDH1 | 0.45 | 0.46 | 5.12 | Downregulated |
Table 2: Example of a SILAC quantitative proteomics results table.
Objective: To quantify changes in protein expression in response to a specific treatment.
Methodology:
-
Cell Culture and Labeling:
-
Culture one population of cells in "light" SILAC medium containing natural arginine and lysine.
-
Culture a second population of cells in "heavy" SILAC medium containing ¹³C₆-¹⁵N₄-arginine and ¹³C₆-¹⁵N₂-lysine.
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five doublings.
-
-
Experimental Treatment:
-
Treat one cell population (e.g., the "heavy" cells) with the experimental stimulus.
-
Treat the other cell population (e.g., the "light" cells) with a vehicle control.
-
-
Sample Pooling and Protein Extraction:
-
Harvest and count the cells from both populations.
-
Mix the "light" and "heavy" cell populations in a 1:1 ratio.
-
Lyse the combined cell pellet and extract the proteins.
-
-
Protein Digestion:
-
Digest the protein mixture into peptides using an appropriate protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the heavy-to-light (H/L) ratios for each peptide.
-
Combine peptide ratios to determine the relative abundance of the corresponding proteins.
-
References
Diacetamide-D7: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for Diacetamide-D7, a deuterated isotopologue of Diacetamide. The information presented is intended to support safe handling, storage, and use in research and development settings. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from the SDS of the parent compound, Diacetamide, along with specific information for the deuterated form where available.
Chemical and Physical Properties
This compound is the deuterium-labeled version of Diacetamide.[1] While specific physical property data for the D7 variant is scarce, the properties of the non-deuterated Diacetamide provide a close approximation.
| Property | Value | Source |
| Chemical Name | This compound | CDN Isotopes |
| CAS Number | 33945-50-5 | CDN Isotopes |
| Molecular Formula | C4D7NO2 | MedchemExpress |
| Molecular Weight | 108.15 g/mol | CDN Isotopes, MedchemExpress |
| Appearance | White crystalline powder or chunks | [2] |
| Melting Point | 75.5-76.5 °C (lit.) (for Diacetamide) | [3][4] |
| Boiling Point | 222-223 °C (lit.) (for Diacetamide) | [3] |
| Isotopic Enrichment | 98 atom % D | CDN Isotopes |
| Chemical Purity | min. 95% | CDN Isotopes |
Hazard Identification and Safety Precautions
The toxicological properties of this compound have not been fully investigated. Therefore, precautions should be taken based on the known hazards of the parent compound, Diacetamide.
Potential Health Effects:
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May cause skin irritation.
-
Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.
-
Inhalation: May cause respiratory tract irritation.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Source |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | |
| Skin Protection | Wear appropriate gloves to prevent skin exposure. | |
| Clothing | Wear appropriate protective clothing to minimize contact with skin. | |
| Respiratory Protection | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Handling, Storage, and Disposal
Proper handling and storage are crucial for maintaining the integrity and safety of this compound.
Handling and Storage Workflow
Caption: General workflow for handling, storage, and disposal of this compound.
Storage Conditions:
-
Store in a cool, dry place.
-
Keep the container tightly closed when not in use.
-
Recommended storage at room temperature.
-
The compound is stable if stored under recommended conditions. After three years, it should be re-analyzed for chemical purity before use.
Incompatible Materials:
-
Strong oxidizing agents.
Hazardous Decomposition Products:
-
Nitrogen oxides, carbon monoxide, carbon dioxide, nitrogen.
Emergency Procedures
In case of exposure or a spill, follow these first aid and accidental release measures.
First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Eyes | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | |
| Skin | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. | |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
Accidental Release Measures (Spills/Leaks):
-
Use proper personal protective equipment as indicated in Section 2.
-
Clean up spills immediately.
-
Sweep up the material and place it into a suitable container for disposal.
-
Avoid generating dusty conditions.
-
Provide ventilation.
Emergency Response Decision Tree
References
Diacetamide-D7: A Technical Guide to Commercial Availability and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Diacetamide-D7, a deuterated analog of diacetamide. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require this stable isotope-labeled compound for their work. This document outlines key suppliers, provides a plausible synthetic methodology, and details its primary application as an internal standard in quantitative mass spectrometry.
Commercial Availability of this compound
This compound is readily available from several reputable suppliers of stable isotope-labeled compounds. The following table summarizes the offerings from various vendors, providing key quantitative data to facilitate comparison and procurement.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Quantities & Pricing |
| C/D/N Isotopes | D-5706 | 33945-50-5 | (CD₃CO)₂ND | 108.15 | ≥98 atom % D | ≥95% | 0.1 g (US
|
| MedchemExpress | HY-W130303S | 33945-50-5 | C₄D₇NO₂ | 108.15 | Not specified | Not specified | 2.5 mg (US$145)[2] |
| LGC Standards | CDN-D-5706 | 33945-50-5 | C₄D₇NO₂ | 108.147 | 98 atom % D | min 95% | 0.1 g, 0.25 g (Price on request)[3] |
| Clearsynth | CS-C-01863 | 33945-50-5 | C₄D₇NO₂ | 108.09 | Not specified | Not specified | Price on request[4] |
| Analytical Standard Solutions (A2S) | D612 | 33945-50-5 | C₄D₇NO₂ | 108.15 | Not specified | Not specified | Price on request[5] |
Proposed Synthesis of this compound
While specific proprietary synthesis methods are not publicly disclosed by manufacturers, a plausible and efficient method for the preparation of this compound involves the acylation of a deuterated amine with a deuterated acetylating agent. A common approach in isotope chemistry is to start from readily available deuterated precursors. The following protocol outlines a representative synthesis.
Experimental Protocol: Synthesis via Acylation
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Deuterated ammonia (ND₃) is carefully introduced into a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF).
-
Acylation: A stoichiometric excess of deuterated acetic anhydride ((CD₃CO)₂O) is added dropwise to the cooled solution of deuterated ammonia in THF. The reaction is exothermic and should be controlled by external cooling.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of the product.
-
Workup and Purification: Upon completion, the reaction mixture is quenched with D₂O. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Application as an Internal Standard in Mass Spectrometry
A primary application of this compound is its use as an internal standard in quantitative mass spectrometry-based assays, such as in proteomics or drug metabolism studies. Due to its identical chemical properties to the non-deuterated form but different mass, it can be spiked into a sample at a known concentration to correct for variations in sample preparation and instrument response.
Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard
-
Sample Preparation: The biological or environmental sample containing the analyte of interest (unlabeled diacetamide) is prepared. This may involve cell lysis, protein precipitation, or extraction.
-
Spiking of Internal Standard: A known amount of this compound is added to the prepared sample.
-
Analyte Extraction: The analyte and the internal standard are co-extracted from the sample matrix. This can be achieved through liquid-liquid extraction or solid-phase extraction.
-
Derivatization (Optional): If necessary, the analyte and internal standard are derivatized to improve their chromatographic properties or ionization efficiency.
-
LC-MS/MS Analysis: The extracted sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The analyte and the internal standard are separated by chromatography and then detected by the mass spectrometer.
-
Data Analysis: The peak areas of the analyte and the internal standard are measured from the chromatograms. A calibration curve is generated using known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
References
Diacetamide-D7: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Diacetamide-D7, a deuterated isotopologue of diacetamide, for researchers, scientists, and professionals in drug development. This document outlines the molecule's key physicochemical properties and provides a general framework for its analysis.
Core Molecular Data
This compound is a stable, isotopically labeled version of diacetamide, where seven hydrogen atoms have been replaced with deuterium. This labeling makes it a valuable tool in various research applications, particularly as an internal standard for mass spectrometry-based quantitative analysis.
A summary of the key quantitative data for this compound is presented in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C4D7NO2 | [1][2] |
| Molecular Weight | 108.15 g/mol | [1][2] |
| Isotopic Enrichment | 98 atom % D | [1] |
| Chemical Purity | min. 95% |
Synthesis and Analysis
The analysis of this compound and other isotopically labeled compounds typically follows a standardized workflow to confirm its identity and purity. This generally involves high-resolution analytical techniques. A logical workflow for the characterization of this compound is depicted below.
Experimental Considerations
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight of this compound and determining its isotopic enrichment. The mass difference between the deuterated and non-deuterated species allows for accurate quantification of the deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure of this compound. The absence of signals in the 1H NMR spectrum at positions corresponding to the deuterated sites, coupled with the corresponding 13C signals, provides definitive structural evidence.
Chromatography (GC/LC): Gas chromatography (GC) or liquid chromatography (LC) coupled with an appropriate detector is employed to assess the chemical purity of the compound, separating it from any starting materials or byproducts from the synthesis.
This technical guide provides a foundational understanding of this compound for its effective application in a research setting. For specific applications, further validation and optimization of analytical methods may be required.
References
Navigating the Deuterium Frontier: An In-depth Technical Guide to the Storage and Handling of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Deuterated compounds, where one or more hydrogen atoms are strategically replaced by their stable, heavier isotope deuterium, have become indispensable tools in modern research and pharmaceutical development. This substitution can significantly alter a molecule's metabolic fate, offering a powerful strategy to enhance pharmacokinetic profiles and improve therapeutic outcomes. However, the unique properties of these isotopically labeled compounds demand specialized storage and handling protocols to maintain their chemical and isotopic integrity. This guide provides a comprehensive overview of best practices, stability testing methodologies, and critical considerations for working with deuterated compounds.
Core Principles of Storage and Handling
The primary challenges in preserving the integrity of deuterated compounds lie in their susceptibility to hygroscopicity, isotopic exchange, and sensitivity to light and temperature. Adherence to the following principles is paramount to mitigate these risks.
Atmosphere and Moisture Control: Many deuterated compounds are hygroscopic, readily absorbing moisture from the atmosphere.[] This can lead to chemical degradation and, more critically, isotopic dilution through hydrogen-deuterium (H-D) exchange.[] Therefore, it is imperative to handle and store these compounds under a dry, inert atmosphere, such as nitrogen or argon. When not in use, containers should be tightly sealed and stored in a desiccator. For highly sensitive applications, the use of single-use ampoules is recommended to prevent contamination from repeated use of the same bottle.
Temperature Regulation: The chemical stability of deuterated compounds is often temperature-dependent.[2] To minimize degradation, storage at reduced temperatures is generally recommended. For many solid, powdered small molecules, storage at 2-8°C or -20°C is standard for long-term preservation.[2] However, it is crucial to allow the container to warm to room temperature before opening to prevent condensation, which can introduce moisture.[2] Always refer to the manufacturer's specific storage recommendations, as some deuterated solvents should not be frozen.
Light Protection: Exposure to light, particularly UV radiation, can catalyze the degradation of photosensitive compounds. It is essential to store such deuterated compounds in amber vials or other light-protecting containers.
Container Integrity: Storage vials should be tightly sealed to prevent the ingress of moisture and atmospheric oxygen. For solutions, vials with PTFE-lined caps are recommended to ensure a tight seal and prevent leaching of contaminants from the cap.
Stability of Deuterated Compounds
While deuterium is a stable isotope and does not undergo radioactive decay, the chemical stability of a deuterated molecule can be influenced by the same environmental factors as its non-deuterated counterpart. The primary degradation pathway of concern is hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen from sources like atmospheric moisture or residual water in solvents.
Isotopic Scrambling and H-D Exchange
Isotopic scrambling refers to the randomization of isotopes within a molecule, leading to a distribution of isotopologues. In the context of deuterated compounds, this most commonly occurs through H-D exchange, particularly at labile sites such as -OH, -NH, and -SH groups. The risk of H-D exchange is heightened in the presence of protic solvents, acids, or bases, and at elevated temperatures.
Key considerations to minimize H-D exchange include:
-
Solvent Choice: Use anhydrous, deuterated solvents for preparing solutions.
-
pH Control: Avoid strongly acidic or basic conditions unless required for a specific experimental purpose.
-
Glassware Preparation: Thoroughly dry all glassware in an oven and cool in a desiccator before use.
Data Presentation: Storage Conditions and Stability Data
The following tables summarize recommended storage conditions for various classes of deuterated compounds and present comparative stability data.
Table 1: Recommended Storage Conditions for Deuterated Compounds
| Compound Class | Recommended Temperature | Relative Humidity (RH) | Light Protection | Additional Notes |
| General Small Molecules (Solid) | 2-8°C or -20°C for long-term storage | < 40% (Dry Place) | Amber vials or opaque containers | Allow to equilibrate to room temperature before opening. |
| Deuterated Solvents (e.g., Chloroform-d) | -5°C to 5°C | N/A (sealed container) | Amber glass bottles | May contain stabilizers (e.g., silver foil). Check for acidity upon prolonged storage. |
| Deuterated APIs | As per non-deuterated analogue, often 2-8°C or controlled room temperature (20-25°C) | As per non-deuterated analogue, often 60% ± 5% RH for long-term studies | Required if photosensitive | Stability studies should be conducted according to ICH guidelines. |
Table 2: Comparative Metabolic Stability of Deuterated vs. Non-Deuterated Drugs
| Drug | Deuterated Analog | Key Parameter | Change Observed | Species/System |
| Tetrabenazine | Deutetrabenazine | Half-life of active metabolites | Longer half-life | Humans |
| Alogliptin | d3-Alogliptin | In vitro metabolic stability | 1.5-fold increase | Human liver microsomes |
| Ivacaftor | CTP-656 | In vitro metabolic stability | Markedly enhanced stability and exposure | In vitro / Preclinical |
| Roflumilast | d3-Roflumilast | In vitro metabolic stability | 2.5-fold increase | Human liver microsomes |
Experimental Protocols
Detailed methodologies are crucial for assessing the stability and purity of deuterated compounds. The following sections provide protocols for key experiments.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of a deuterated drug substance under stress conditions, as recommended by ICH guidelines. This information is vital for developing stability-indicating analytical methods.
Methodology:
-
Acid Hydrolysis:
-
Dissolve the deuterated compound in a suitable solvent (e.g., acetonitrile/water).
-
Add 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M sodium hydroxide.
-
Analyze by LC-MS.
-
-
Base Hydrolysis:
-
Dissolve the deuterated compound in a suitable solvent.
-
Add 0.1 M sodium hydroxide.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M hydrochloric acid.
-
Analyze by LC-MS.
-
-
Oxidative Degradation:
-
Dissolve the deuterated compound in a suitable solvent.
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Analyze by LC-MS.
-
-
Thermal Degradation:
-
Place the solid deuterated compound in a controlled oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent.
-
Analyze by LC-MS.
-
-
Photostability:
-
Expose the solid or solution of the deuterated compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze by LC-MS.
-
Protocol 2: Quantification of Isotopic Purity by NMR Spectroscopy
Objective: To determine the isotopic enrichment and identify the positions of deuterium labeling in a compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the deuterated compound.
-
Dissolve the compound in a high-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration suitable for NMR analysis.
-
Add a known amount of an internal standard for quantitative analysis.
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the residual proton signals at the sites of deuteration and compare them to the integral of a non-deuterated signal within the same molecule or the internal standard.
-
The percentage of deuteration at a specific site can be calculated from the reduction in the integral value.
-
-
²H NMR Acquisition:
-
Acquire a ²H (Deuterium) NMR spectrum.
-
This will directly show signals for the deuterium atoms, confirming their positions in the molecule.
-
The relative integrals of the deuterium signals can be used to confirm the distribution of deuterium.
-
Protocol 3: Assessment of Isotopic Scrambling by Mass Spectrometry
Objective: To detect and quantify the extent of isotopic scrambling (H-D exchange) in a deuterated compound using high-resolution mass spectrometry (HRMS).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the deuterated compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Acquire a full scan mass spectrum in the appropriate ionization mode (positive or negative).
-
-
Data Analysis:
-
Examine the isotopic pattern of the molecular ion.
-
The presence of ions with masses corresponding to the replacement of one or more deuterium atoms with hydrogen (M-1, M-2, etc., relative to the fully deuterated parent) indicates H-D exchange.
-
Calculate the relative abundance of each isotopologue to quantify the extent of scrambling.
-
Mandatory Visualizations
Caption: Factors influencing the stability of deuterated compounds.
Caption: Workflow for a forced degradation study.
Caption: Analytical methods for assessing isotopic integrity.
References
The Kinetic Isotope Effect in Deuterated Compounds: A Technical Guide for Researchers
An in-depth exploration of the principles, applications, and measurement of the kinetic isotope effect (KIE) with a focus on deuterated compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this powerful mechanistic tool.
The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing insight into the rate-determining steps and the nature of transition states. This phenomenon, observed when an atom in a reactant is replaced by one of its isotopes, results in a change in the reaction rate. The most pronounced KIEs are typically observed with the substitution of hydrogen (¹H) for its heavier, stable isotope, deuterium (²H or D), due to the significant relative mass difference. This guide delves into the core principles of the KIE in deuterated compounds, its measurement, and its critical role in modern drug discovery and development.
Core Principles of the Kinetic Isotope Effect with Deuterated Compounds
The foundation of the kinetic isotope effect lies in the differences in the zero-point vibrational energies (ZPE) of chemical bonds. A chemical bond is not static but vibrates at a specific frequency. According to quantum mechanics, even at absolute zero, a molecule possesses a minimum amount of vibrational energy, known as the zero-point energy.
The ZPE of a bond is dependent on its vibrational frequency, which in turn is influenced by the masses of the atoms forming the bond. A bond containing a heavier isotope, such as a carbon-deuterium (C-D) bond, will have a lower vibrational frequency and consequently a lower ZPE compared to the corresponding carbon-hydrogen (C-H) bond.[1][2] This is because the heavier deuterium atom moves more slowly in the vibrational motion.
For a chemical reaction to occur, a certain amount of energy, the activation energy (Ea), must be supplied to reach the transition state. Since the C-D bond starts from a lower energy level (lower ZPE), more energy is required to reach the transition state where the bond is cleaved, resulting in a higher activation energy for the deuterated compound compared to its non-deuterated counterpart.[2] Consequently, the rate of a reaction involving the cleavage of a C-D bond is typically slower than that of a C-H bond.[3][4]
Primary Kinetic Isotope Effect (PKIE)
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For deuterated compounds, this means the C-D bond cleavage is the slowest step. The magnitude of the PKIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD), i.e., kH/kD. For C-H bond cleavage, typical primary deuterium KIEs range from 2 to 8 at room temperature. A kH/kD value greater than 1.5 is generally considered indicative of a primary kinetic deuterium isotope effect where C-H(D) bond breaking occurs in the rate-determining step.
Secondary Kinetic Isotope Effect (SKIE)
A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. SKIEs are generally smaller than PKIEs, with kH/kD values typically between 1 and 1.5. They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state. SKIEs are further classified based on the position of the deuterium substitution relative to the reaction center:
-
α-SKIE: The deuterium is attached to the carbon atom undergoing a change in hybridization. For example, in an SN1 reaction, the hybridization of the carbon atom changes from sp³ in the reactant to sp² in the carbocation intermediate.
-
β-SKIE: The deuterium is on a carbon atom adjacent to the reaction center.
Quantitative Data on Kinetic Isotope Effects
The magnitude of the KIE provides valuable information about the transition state of a reaction. The following tables summarize representative quantitative data for primary and secondary deuterium KIEs in various organic reactions.
| Reaction Type | Substrate | Reagent/Conditions | kH/kD | Reference(s) |
| E2 Elimination | 2-Phenylethyl bromide | Ethoxide in ethanol | 7.1 | |
| Free Radical Bromination | Toluene | N-Bromosuccinimide | 4.9 | |
| Hydride Transfer | Glycerol-3-phosphate | Glycerol-3-phosphate dehydrogenase (wild-type) | 1.5 | |
| Hydride Transfer | Glycerol-3-phosphate | Glycerol-3-phosphate dehydrogenase (N270A mutant) | 3.1 |
Table 1: Representative Primary Deuterium Kinetic Isotope Effects (kH/kD)
| Reaction Type | Substrate Position of Deuteration | Reagent/Conditions | kH/kD | Reference(s) |
| SN1 Solvolysis | α-phenylethyl chloride | 80% aqueous ethanol | 1.15 | |
| Alkene Rotation | cis-stilbene | Pyrolysis at 287 °C | 1.47 | |
| E1 Elimination | tert-Butyl chloride | 80% aqueous ethanol | 1.35 |
Table 2: Representative Secondary Deuterium Kinetic Isotope Effects (kH/kD)
Experimental Protocols for Measuring the Kinetic Isotope Effect
The determination of KIEs requires precise measurement of reaction rates for both the deuterated and non-deuterated substrates. Two primary experimental approaches are employed: non-competitive and competitive methods.
Non-Competitive Method
In the non-competitive method, the rates of the two reactions (with and without the isotope) are measured in separate experiments under identical conditions. The KIE is then calculated as the ratio of the two rate constants. This method is straightforward but can be susceptible to errors arising from slight variations in experimental conditions between the two sets of experiments.
Detailed Methodology (using Mass Spectrometry):
-
Substrate Preparation: Prepare solutions of the non-deuterated (light) and deuterated (heavy) substrates at the same concentration in the chosen reaction solvent.
-
Reaction Initiation: Initiate the reactions in separate vessels by adding the reagent(s) simultaneously. Ensure identical temperature, stirring, and other reaction conditions for both.
-
Time-Point Sampling: At regular intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots to stop any further conversion. This can be achieved by rapid cooling, addition of a quenching agent, or rapid dilution.
-
Sample Preparation for MS: Prepare the quenched samples for mass spectrometry analysis. This may involve extraction, derivatization, or simple dilution.
-
Mass Spectrometry Analysis: Analyze the samples using a suitable mass spectrometer (e.g., LC-MS, GC-MS). Monitor the disappearance of the reactant and/or the appearance of the product over time by measuring their respective ion intensities.
-
Data Analysis: Plot the concentration of the reactant or product as a function of time for both the light and heavy isotopes. Determine the initial rates or the rate constants (kH and kD) from these plots.
-
KIE Calculation: Calculate the KIE as the ratio kH/kD.
Competitive Method
The competitive method involves reacting a mixture of the light and heavy isotopologues in the same reaction vessel. The KIE is determined by measuring the change in the isotopic ratio of either the unreacted starting material or the product as the reaction progresses. This method is generally more accurate as it eliminates errors from variations in experimental conditions.
Detailed Methodology (using NMR Spectroscopy):
-
Substrate Mixture Preparation: Prepare a mixture of the non-deuterated and deuterated substrates. The initial ratio of the two isotopologues (R₀) can be determined by NMR analysis of the starting material mixture.
-
Reaction Initiation: Initiate the reaction by adding the reagent(s) to the substrate mixture.
-
Reaction Monitoring: Monitor the reaction progress directly in an NMR tube or by taking aliquots at various time points.
-
NMR Data Acquisition: Acquire NMR spectra (e.g., ¹H or ¹³C NMR) at different reaction times. The signals corresponding to the light and heavy isotopologues should be well-resolved.
-
Isotopic Ratio Measurement: Determine the ratio of the heavy to light isotopologue (R) at different fractional conversions (f) of the reaction by integrating the respective NMR signals.
-
Data Analysis: The KIE can be calculated using the following equation, which relates the change in the isotopic ratio of the remaining starting material to the fractional conversion:
ln(1 - f) / ln(1 - f * (R/R₀)) = kH/kD
Alternatively, a plot of ln(1-f) versus ln(1-f*(R/R₀)) will yield a straight line with a slope equal to the KIE.
-
KIE Calculation: Determine the KIE from the slope of the plot or by solving the equation at a specific fractional conversion.
Application of the Kinetic Isotope Effect in Drug Development
The KIE has emerged as a valuable strategy in drug design and development, primarily to enhance the metabolic stability and pharmacokinetic profile of drug candidates. Many drugs are metabolized by cytochrome P450 (CYP) enzymes in the liver, often through the oxidation of a C-H bond. By strategically replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of metabolic cleavage of that bond can be significantly reduced. This is often referred to as a "deuterium switch."
This "metabolic switching" can lead to several therapeutic advantages:
-
Increased Half-Life: A slower rate of metabolism leads to a longer drug half-life in the body.
-
Reduced Dosing Frequency: A longer half-life can allow for less frequent dosing, improving patient compliance.
-
Improved Safety Profile: Slower metabolism can reduce the formation of potentially toxic metabolites.
-
Enhanced Efficacy: Maintaining therapeutic drug concentrations for a longer period can improve the drug's effectiveness.
Case Study: Tetrabenazine vs. Deutetrabenazine
Tetrabenazine is a drug used to treat the involuntary movements (chorea) associated with Huntington's disease. It is rapidly and extensively metabolized in the liver, primarily by carbonyl reductase to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). These active metabolites are then further metabolized by CYP2D6, leading to a short half-life and the need for frequent dosing.
Deutetrabenazine is a deuterated version of tetrabenazine where the hydrogen atoms on the two methoxy groups are replaced with deuterium. This strategic deuteration significantly slows down the CYP2D6-mediated metabolism of the active HTBZ metabolites, leading to a longer half-life and more stable plasma concentrations. This allows for a lower and less frequent dosing regimen, which can reduce the incidence of adverse effects.
References
Methodological & Application
Using Diacetamide-D7 as an Internal Standard in LC-MS/MS for Accurate Quantification
Application Note and Protocol
Introduction
In the realm of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated internal standards, in particular, are invaluable tools for researchers, scientists, and drug development professionals.[2][3] Their near-identical physicochemical properties to the analyte of interest ensure they co-elute and experience similar ionization effects, effectively compensating for variability in sample preparation, injection volume, and matrix effects.[4][5]
This document provides a detailed application note and protocol for the use of Diacetamide-D7 as an internal standard in LC-MS/MS applications, particularly for the quantification of small, polar analytes. This compound is a deuterated analog of diacetamide, making it an excellent choice for correcting analytical variability in complex matrices.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is crucial for its effective implementation as an internal standard.
| Property | Value | Reference |
| Chemical Formula | C₄D₇NO₂ | |
| Molecular Weight | 108.15 g/mol | |
| CAS Number | 33945-50-5 | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Chemical Purity | Typically ≥95% | |
| Appearance | White crystalline powder or chunks | |
| Storage | Room temperature, stable under recommended conditions |
Principle of Operation
The core principle behind using this compound is isotope dilution mass spectrometry. A known and constant amount of this compound is added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. The mass spectrometer can differentiate between the analyte and the heavier this compound based on their mass-to-charge (m/z) ratios. Any loss of the analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard. Consequently, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification, leading to more accurate and precise results.
Experimental workflow for using this compound as an internal standard.
Experimental Protocols
The following are generalized protocols that should be optimized for the specific analyte of interest and the LC-MS/MS system being used.
Preparation of Stock and Working Solutions
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol or another suitable organic solvent.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with the appropriate solvent (typically matching the initial mobile phase composition) to a concentration that provides a stable and sufficient signal in the mass spectrometer.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte in a suitable solvent.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of QCs (low, mid, high) by spiking the analyte stock solution into the same biological matrix as the unknown samples.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for cleaning up biological samples like plasma or serum.
-
Aliquot 100 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 30-60 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the final solution to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method Development
The following are starting parameters that require optimization:
Liquid Chromatography (LC)
| Parameter | Recommended Starting Conditions |
| Column | C18 or HILIC column suitable for polar analytes (e.g., 2.1 x 50 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of Mobile Phase B and ramp up to elute the analyte and IS. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 2 - 10 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Recommended Approach |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode |
| Tuning | Infuse a solution of this compound and the analyte separately to determine the optimal precursor ions ([M+H]⁺ or [M-H]⁻) and product ions. |
| MRM Transitions | Monitor at least two transitions for both the analyte and this compound to ensure specificity. |
| Collision Energy (CE) | Optimize for each transition to achieve the most abundant and stable product ions. |
| Cone/Declustering Potential | Optimize to maximize the precursor ion signal. |
Proposed MRM Transitions for this compound:
Note: These are theoretical and must be confirmed experimentally by infusing a standard solution of this compound into the mass spectrometer.
Data Analysis and Quantification
The ratio of the peak area of the analyte to the peak area of this compound is calculated for all samples. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from the calibration curve using a linear regression model.
Logical relationship of internal standard correction.
Conclusion
This compound is a suitable and effective internal standard for the LC-MS/MS quantification of small, polar analytes. Its use, based on the principle of isotope dilution, significantly enhances the accuracy, precision, and robustness of analytical methods by correcting for various sources of error. The protocols provided herein offer a solid foundation for the development and validation of sensitive and reliable quantitative assays for a wide range of applications in research and drug development.
References
Application Note: A Proposed Protocol for Isotopic Labeling using Diacetamide-D7 in Quantitative Proteomics
Introduction
Quantitative proteomics is a critical discipline in modern biological research, enabling the large-scale measurement of protein abundance and its changes under various conditions. Stable isotope labeling, coupled with mass spectrometry, is a powerful strategy for accurate and reproducible protein quantification. While a variety of reagents and methods exist for introducing isotopic labels onto proteins and peptides, this document outlines a proposed, theoretical protocol for the use of Diacetamide-D7 as a novel labeling agent.
Disclaimer: As of the date of this document, this compound is not a commonly used or validated reagent for quantitative proteomics. The following protocol is a theoretical proposition based on the chemical properties of diacetamide and general principles of protein chemistry. It is intended for research and development purposes and would require significant validation before routine use. Diacetamide is known to be a potential acetylating agent in organic synthesis, and this proposed protocol explores its application for labeling primary amines in proteins.[1][2]
Principle of the Method
This proposed method hypothesizes that this compound can be used to acetylate the primary amino groups of peptides, specifically the N-terminus and the ε-amino group of lysine residues. The "light" version, unlabeled diacetamide, would be used to label one protein sample, while the "heavy" version, this compound, would be used to label a second sample. The two samples are then combined and analyzed by mass spectrometry. The mass difference of 7 Daltons between the light and heavy labeled peptides allows for their relative quantification by comparing the peak intensities in the mass spectrum.
Proposed Experimental Protocol
This protocol is adapted from standard procedures for protein alkylation and reductive dimethylation and would need to be optimized for this compound.
1. Protein Extraction, Reduction, and Alkylation
-
1.1. Protein Extraction: Extract proteins from cell or tissue samples using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
1.2. Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
1.3. Reduction: To 100 µg of protein from each sample, add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
1.4. Alkylation: Cool the samples to room temperature. Add iodoacetamide to a final concentration of 55 mM to alkylate cysteine residues, preventing the reformation of disulfide bonds. Incubate for 30 minutes in the dark at room temperature. Quench the reaction by adding DTT to a final concentration of 20 mM.
2. Protein Digestion
-
2.1. Buffer Exchange: Dilute the protein samples with 50 mM ammonium bicarbonate to reduce the concentration of detergents and other interfering substances.
-
2.2. Proteolytic Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
3. Peptide Desalting
-
3.1. Acidify the peptide digests with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
3.2. Desalt the peptides using C18 StageTips or a similar solid-phase extraction method.
-
3.3. Dry the desalted peptides in a vacuum centrifuge.
4. Isotopic Labeling with this compound (Proposed)
-
4.1. Reconstitution: Reconstitute the dried peptides in a labeling buffer (e.g., 100 mM HEPES, pH 8.5).
-
4.2. Labeling Reaction:
-
To the "light" sample, add a 10-fold molar excess of Diacetamide.
-
To the "heavy" sample, add a 10-fold molar excess of this compound.
-
-
4.3. Incubation: Incubate the reactions for 1 hour at room temperature.
-
4.4. Quenching: Quench the reaction by adding a solution containing a primary amine, such as Tris buffer or hydroxylamine.
-
4.5. Sample Combination: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
4.6. Final Desalting: Desalt the combined sample using C18 StageTips and dry in a vacuum centrifuge.
5. LC-MS/MS Analysis
-
5.1. Reconstitution: Reconstitute the final peptide sample in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).
-
5.2. Liquid Chromatography: Separate the peptides using a nano-flow liquid chromatography system with a reversed-phase column.
-
5.3. Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer operating in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
6. Data Analysis
-
6.1. Database Search: Search the raw mass spectrometry data against a protein database using a suitable search engine (e.g., MaxQuant, Proteome Discoverer). Specify the mass modifications corresponding to the light (diacetamide) and heavy (this compound) labels on lysines and peptide N-termini.
-
6.2. Quantification: The relative quantification of peptides and proteins is performed by calculating the ratio of the intensities of the "heavy" and "light" labeled peptide pairs.
Quantitative Data Presentation
The following table is a hypothetical representation of quantitative data that could be obtained from an experiment using this proposed protocol.
| Protein ID | Gene Name | Peptide Sequence | Light Intensity | Heavy Intensity | Ratio (Heavy/Light) |
| P02768 | ALB | LVNEVTEFAK | 1.2E+08 | 2.4E+08 | 2.0 |
| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 9.8E+07 | 9.6E+07 | 0.98 |
| P62736 | TUBA1B | FWEVISDEHGIDPTGSYHGDSDLQLER | 5.4E+07 | 2.7E+07 | 0.5 |
| Q06830 | PRDX1 | VCPAGWKPGSGTIKPNVLL | 1.5E+08 | 1.5E+08 | 1.0 |
Visualizations
Experimental Workflow Diagram
Caption: Proposed experimental workflow for quantitative proteomics using this compound.
Proposed Signaling Pathway Labeling
Caption: Conceptual diagram of labeling different states of a signaling pathway.
References
Application Notes and Protocols for Metabolite Quantification in Biological Samples Using Diacetamide-D7
For Research Use Only. Not for use in diagnostic procedures.
Application Note: Quantification of Diacetamide in Human Urine using Diacetamide-D7 as an Internal Standard by LC-MS/MS
Introduction
Diacetamide is a potential metabolite of several industrial compounds. Monitoring its concentration in biological fluids like urine is crucial for assessing exposure in occupational health settings and for understanding the metabolism of the parent compound. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Diacetamide in human urine. The method utilizes a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[1][2] This stable isotope dilution technique is the gold standard for quantitative mass spectrometry-based assays.
Analyte and Internal Standard
-
Analyte: Diacetamide
-
Internal Standard (IS): this compound
Experimental Protocols
1. Materials and Reagents
-
Diacetamide (analytical standard)
-
This compound (internal standard)
-
LC-MS grade water
-
LC-MS grade methanol
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
2. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Diacetamide and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Diacetamide primary stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution in 50:50 methanol/water.
-
-
Calibration Curve Standards and Quality Control Samples:
-
Spike drug-free human urine with the appropriate working standard solutions to prepare calibration curve standards and QC samples at low, medium, and high concentrations.
-
3. Sample Preparation Protocol
This protocol employs a simple "dilute and shoot" method, which is often sufficient for urine samples in LC-MS/MS analysis.[1][2][3]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant (or calibration/QC sample) with 450 µL of the Internal Standard Working Solution (100 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
| LC Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Diacetamide: [M+H]+ transition (Precursor Ion > Product Ion) this compound: [M+H]+ transition (Precursor Ion > Product Ion) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Data Presentation: Quantitative Method Validation Summary
The following tables summarize the typical performance characteristics of this LC-MS/MS method for the quantification of Diacetamide in human urine.
Table 1: Calibration Curve Linearity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Diacetamide | 1 - 1000 | > 0.995 |
Table 2: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
| Diacetamide | 1 |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low | 3 | < 10% | < 10% | ± 15% | ± 15% |
| Medium | 50 | < 10% | < 10% | ± 15% | ± 15% |
| High | 800 | < 10% | < 10% | ± 15% | ± 15% |
Table 4: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 3 | 95 - 105 | > 90% |
| High | 800 | 95 - 105 | > 90% |
Mandatory Visualizations
Caption: Workflow for urine sample preparation.
Caption: LC-MS/MS experimental workflow.
Caption: Logical relationship for quantification.
References
Application of Diacetamide-D7 in Pharmacokinetic Studies: A Representative Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmacokinetic (PK) studies, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to ensure the reliability of LC-MS/MS data. A SIL-IS, such as Diacetamide-D7, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte of interest, co-elutes chromatographically, and corrects for variability in sample preparation and matrix effects.[1][2]
This document provides a detailed application note and a representative protocol for the use of this compound as an internal standard in a hypothetical pharmacokinetic study of a small molecule drug, hereafter referred to as "Analyte X." While specific public data on the use of this compound is limited, this guide is constructed based on established principles of bioanalytical method validation and pharmacokinetic analysis.[3]
Principle of Using a Deuterated Internal Standard
The fundamental principle behind using a deuterated internal standard like this compound lies in its ability to mimic the behavior of the analyte during the entire analytical process.[1] Since the deuterium-labeled standard has a higher mass, it can be distinguished from the unlabeled analyte by the mass spectrometer. However, its chemical and physical properties are virtually identical, ensuring that it experiences similar extraction recovery, ionization efficiency, and potential ion suppression or enhancement in the MS source.[2] By adding a known amount of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area can be used for accurate quantification, effectively normalizing any variations that may occur.
Experimental Protocols
This section outlines a comprehensive protocol for a pharmacokinetic study of "Analyte X" using this compound as an internal standard.
Materials and Reagents
-
Analyte X: (Structure and properties to be defined by the researcher)
-
This compound: (Internal Standard, IS)
-
Biological Matrix: Human Plasma (or other relevant matrix)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (HPLC-grade)
-
Reagents: Ammonium Acetate
Instrumentation
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve Analyte X in a suitable solvent (e.g., Methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol).
-
Working Solutions: Prepare serial dilutions of the Analyte X stock solution in 50% Methanol/Water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% Methanol/Water.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the Internal Standard Working Solution in acetonitrile (100 ng/mL this compound in ACN).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte X: To be determined based on the analyte's structure (e.g., m/z 150.1 -> 95.2)
-
This compound: To be determined (e.g., m/z 109.1 -> 49.1)
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
-
Data Presentation
The following tables represent typical quantitative data that would be generated during the validation of the bioanalytical method and the analysis of pharmacokinetic samples.
Table 1: Calibration Curve for Analyte X in Human Plasma
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.00 | 0.98 | 98.0 | 5.2 |
| 2.50 | 2.55 | 102.0 | 3.8 |
| 5.00 | 4.90 | 98.0 | 2.5 |
| 10.0 | 10.1 | 101.0 | 1.9 |
| 25.0 | 24.8 | 99.2 | 2.1 |
| 50.0 | 50.5 | 101.0 | 1.5 |
| 100.0 | 99.7 | 99.7 | 1.2 |
| 200.0 | 201.2 | 100.6 | 1.8 |
Table 2: Inter-day and Intra-day Precision and Accuracy for Analyte X QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.00 | 1.02 | 102.0 | 6.5 | 1.05 | 105.0 | 7.8 |
| LQC | 3.00 | 2.95 | 98.3 | 4.1 | 3.08 | 102.7 | 5.5 |
| MQC | 75.0 | 76.2 | 101.6 | 2.8 | 74.1 | 98.8 | 3.9 |
| HQC | 150.0 | 148.9 | 99.3 | 2.2 | 152.3 | 101.5 | 3.1 |
Table 3: Representative Pharmacokinetic Parameters of Analyte X in Rats (n=3, Mean ± SD)
| Parameter | Value |
| Cmax (ng/mL) | 185.4 ± 25.1 |
| Tmax (hr) | 1.0 ± 0.5 |
| AUC(0-t) (nghr/mL) | 540.2 ± 65.7 |
| AUC(0-inf) (nghr/mL) | 565.8 ± 70.3 |
| t1/2 (hr) | 3.2 ± 0.8 |
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical pharmacokinetic study utilizing a deuterated internal standard and the decision-making process for its selection.
Caption: Experimental workflow for a pharmacokinetic study using this compound.
Caption: Decision pathway for internal standard selection in bioanalysis.
Conclusion
The use of this compound as an internal standard, as illustrated in this representative application note, provides a robust and reliable method for the quantification of a co-eluting analyte in a biological matrix. This approach is fundamental to generating high-quality pharmacokinetic data that is essential for the progression of drug development programs. The detailed protocols and data presentation serve as a comprehensive guide for researchers and scientists in the field.
References
Application Notes and Protocols for the Quantitative Analysis of Diacetamide using Diacetamide-D7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetamide is a small molecule of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of Diacetamide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability in sample preparation, chromatographic separation, and instrument response. Diacetamide-D7, a deuterated analog of Diacetamide, serves as an ideal internal standard for this purpose due to its similar physicochemical properties to the analyte.
This document provides detailed application notes and protocols for the development and validation of analytical methods for the quantification of Diacetamide in biological matrices, such as human plasma, using this compound as an internal standard. Two primary analytical techniques are presented: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).
Key Physicochemical Properties
A summary of the key physicochemical properties of Diacetamide and its deuterated internal standard, this compound, is provided in the table below.
| Property | Diacetamide | This compound |
| Chemical Formula | C₄H₇NO₂ | C₄D₇NO₂ |
| Molecular Weight | 101.10 g/mol | 108.15 g/mol |
| CAS Number | 625-77-4 | 33945-50-5 |
| Appearance | White solid | White solid |
| Boiling Point | 222-223 °C | Not available |
| Melting Point | 79 °C | Not available |
Section 1: Quantitative Analysis of Diacetamide in Human Plasma by LC-MS/MS
This section outlines a robust and sensitive method for the determination of Diacetamide in human plasma using this compound as an internal standard. The protocol includes sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocol: LC-MS/MS Method
1. Materials and Reagents
-
Diacetamide (analytical standard grade)
-
This compound (internal standard)
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Diacetamide and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Diacetamide by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
5. Multiple Reaction Monitoring (MRM) Transitions
Based on the structure of Diacetamide and its likely fragmentation pattern (cleavage of the acetyl group), the following MRM transitions are proposed as a starting point for method development. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diacetamide | 102.1 | 60.1 | 15 |
| This compound | 109.1 | 63.1 | 15 |
Data Presentation: LC-MS/MS Method Validation Summary
The following table summarizes the acceptance criteria for the validation of this bioanalytical method, in accordance with regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards. |
| Accuracy & Precision | For quality control samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% in at least 6 different lots of plasma. |
| Recovery | Consistent and reproducible recovery is expected. While no specific value is mandated, it should be consistent across the concentration range. |
| Stability | Analyte and IS should be stable in plasma after short-term storage at room temperature, long-term storage at -80°C, and after three freeze-thaw cycles. |
Diagrams
Section 2: Quantitative Analysis of Diacetamide by GC-MS
For certain applications, Gas Chromatography-Mass Spectrometry (GC-MS) can be a suitable alternative for the analysis of Diacetamide. This section provides a protocol for a GC-MS method, which may be particularly useful for samples where derivatization is not required and for volatile analytes.
Experimental Protocol: GC-MS Method
1. Materials and Reagents
-
Diacetamide (analytical standard grade)
-
This compound (internal standard)
-
Ethyl acetate (GC grade)
-
Anhydrous Sodium Sulfate
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual primary stock solutions of Diacetamide and this compound in ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions of Diacetamide by serial dilution of the primary stock solution with ethyl acetate.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with ethyl acetate to a final concentration of 1 µg/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the aqueous sample, add 50 µL of the this compound internal standard working solution (1 µg/mL).
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to an autosampler vial for GC-MS analysis.
4. GC-MS Instrumental Conditions
| Parameter | Condition |
| GC System | Gas chromatograph with an autosampler |
| Column | 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Start at 80°C, hold for 1 minute, ramp to 220°C at 15°C/min, hold for 2 minutes |
| Mass Spectrometer | Single quadrupole or triple quadrupole mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM |
| Transfer Line Temperature | 230°C |
| Ion Source Temperature | 230°C |
5. Selected Ion Monitoring (SIM) Ions
Based on the NIST mass spectrum of Diacetamide, the following ions are recommended for SIM analysis.
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Diacetamide | 101 | 59 |
| This compound | 108 | 62 |
Data Presentation: GC-MS Method Validation Summary
The validation parameters and acceptance criteria are similar to those for the LC-MS/MS method, with adjustments for the specific technique.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No interfering peaks at the retention times of the analyte and IS in blank matrix extracts. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Within ±15% (±20% for LLOQ) for accuracy and ≤15% CV (≤20% for LLOQ) for precision. |
| Recovery | Consistent and reproducible extraction recovery. |
| Stability | Stability in the extracted solvent and under autosampler conditions should be established. |
Diagrams
Conclusion
The application notes and protocols provided herein offer a comprehensive guide for the development of robust and reliable analytical methods for the quantification of Diacetamide in biological matrices using this compound as an internal standard. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Proper method validation is essential to ensure the generation of high-quality, reproducible data for regulatory submissions and research publications.
Application Notes and Protocols for Diacetamide-D7 in Stable Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Dilution (SID) analysis coupled with mass spectrometry is a gold-standard analytical technique for the precise and accurate quantification of analytes in complex matrices. This method relies on the use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. Deuterated compounds are widely used as SIL-IS in liquid chromatography-mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation, chromatography, and ionization, thereby enhancing the accuracy and precision of the analytical method.[1]
Diacetamide-D7 is a deuterated analog of diacetamide and serves as an excellent internal standard for the quantification of acetamide or diacetamide in various biological and environmental matrices. Its seven deuterium atoms provide a sufficient mass shift to distinguish it from the unlabeled analyte in a mass spectrometer.
This document provides detailed application notes and a representative protocol for the use of this compound in stable isotope dilution assays.
Principle of Stable Isotope Dilution
The core principle of stable isotope dilution is the addition of a known amount of the isotopically labeled internal standard (this compound) to a sample containing an unknown amount of the native analyte (acetamide or diacetamide). The analyte and the internal standard are then extracted and analyzed together by LC-MS/MS. Because the analyte and the SIL-IS have nearly identical physicochemical properties, they behave similarly during sample processing and analysis. Any loss of analyte during extraction or variations in instrument response will affect the internal standard to the same extent. Therefore, the ratio of the analyte's signal to the internal standard's signal is directly proportional to the analyte's concentration.
Representative Experimental Protocol
Note: The following is a representative protocol for the quantification of acetamide in human plasma using this compound as an internal standard. This protocol is based on general principles of bioanalytical method development and may require optimization for specific applications.
Materials and Reagents
-
Acetamide (analyte) standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Polypropylene microcentrifuge tubes (1.5 mL)
Preparation of Standard and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve acetamide in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50% methanol to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50% methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acetamide: m/z 60.1 → 44.1
-
This compound: m/z 109.1 → 49.1
-
-
Ion Source Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Presentation (Illustrative Data)
The following tables present illustrative data for a validated bioanalytical method using this compound as an internal standard. This data is for representational purposes and is based on typical performance characteristics of such assays.
Table 1: Calibration Curve Linearity
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |
| 1.0 | 0.012 ± 0.001 | 102.5 |
| 2.5 | 0.031 ± 0.002 | 98.8 |
| 5.0 | 0.062 ± 0.004 | 101.2 |
| 10.0 | 0.125 ± 0.008 | 99.5 |
| 25.0 | 0.310 ± 0.015 | 100.8 |
| 50.0 | 0.628 ± 0.025 | 101.3 |
| 100.0 | 1.245 ± 0.051 | 99.6 |
| 250.0 | 3.118 ± 0.120 | 100.2 |
| Linear Range: | 1.0 - 250.0 ng/mL | |
| Correlation Coefficient (r²): | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) |
| Mean Conc. ± SD | CV (%) | ||
| LLOQ | 1.0 | 1.03 ± 0.08 | 7.8 |
| Low QC | 3.0 | 2.95 ± 0.15 | 5.1 |
| Mid QC | 30.0 | 30.8 ± 1.2 | 3.9 |
| High QC | 200.0 | 198.6 ± 7.5 | 3.8 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation
Conclusion
This compound is a suitable internal standard for the sensitive and reliable quantification of acetamide or diacetamide in complex matrices using stable isotope dilution LC-MS/MS. The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring high-quality data in regulated bioanalysis and other research applications. The provided representative protocol and illustrative data serve as a valuable resource for the development and validation of robust analytical methods.
References
Application Notes and Protocols for Diacetamide-D7 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Diacetamide-D7 as an internal standard in quantitative analytical methods. This compound is the deuterium-labeled analogue of diacetamide, making it an ideal internal standard for mass spectrometry-based quantification of analytes with similar physicochemical properties, particularly small polar molecules. Its use can significantly improve the accuracy and precision of analytical results by correcting for variations during sample preparation and instrumental analysis.[1]
Application 1: Quantitative Analysis of a Small Polar Analyte in Human Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of a hypothetical small polar analyte, "Analyte X," in human plasma using this compound as an internal standard with LC-MS/MS. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies.
Experimental Protocol: LC-MS/MS Analysis
1. Materials and Reagents
-
Analytes: Analyte X standard, this compound (Internal Standard)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Matrix: Drug-free human plasma
2. Sample Preparation
The following protocol utilizes a protein precipitation method for sample cleanup.
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration should be similar to the expected midpoint of the analyte's calibration curve).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences. For example:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing standard solutions of Analyte X and this compound.
Data Presentation: LC-MS/MS
| Parameter | Analyte X | This compound (IS) |
| Precursor Ion (m/z) | [To be determined] | [To be determined] |
| Product Ion (m/z) | [To be determined] | [To be determined] |
| Collision Energy (eV) | [To be determined] | [To be determined] |
| Retention Time (min) | Approx. 2.5 | Approx. 2.45 |
| Linearity Range | 1 - 1000 ng/mL | - |
| LLOQ | 1 ng/mL | - |
| Intra-day Precision (%CV) | < 10% | - |
| Inter-day Precision (%CV) | < 12% | - |
| Accuracy (%) | 90-110% | - |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of a small polar analyte.
Application 2: Quantitative Analysis of a Volatile Amine in Urine by GC-MS following Derivatization
This protocol outlines a method for the quantitative analysis of a hypothetical volatile amine, "Amine Y," in a urine matrix using this compound as an internal standard. The protocol includes a derivatization step to improve the chromatographic properties of the amine for GC-MS analysis.
Experimental Protocol: GC-MS Analysis
1. Materials and Reagents
-
Analytes: Amine Y standard, this compound (Internal Standard)
-
Solvents: Dichloromethane (GC grade), Ethyl acetate (GC grade)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Matrix: Drug-free human urine
2. Sample Preparation
This protocol employs a liquid-liquid extraction followed by derivatization.
-
Sample and IS: To 500 µL of urine in a glass tube, add 20 µL of this compound internal standard working solution.
-
pH Adjustment: Add 100 µL of 1 M Sodium Hydroxide to basify the sample.
-
Extraction: Add 2 mL of dichloromethane, cap the tube, and vortex for 2 minutes.
-
Centrifugation: Centrifuge at 3,000 rpm for 5 minutes to separate the layers.
-
Organic Layer Transfer: Transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the tube and heat at 70°C for 30 minutes.
-
Injection: After cooling, inject 1 µL of the derivatized sample into the GC-MS system.
3. GC-MS Instrumentation and Conditions
-
GC System: A standard gas chromatograph.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation: GC-MS
| Parameter | TMS-Amine Y | This compound (IS) |
| Quantification Ion (m/z) | [To be determined] | [To be determined] |
| Qualifier Ion 1 (m/z) | [To be determined] | [To be determined] |
| Qualifier Ion 2 (m/z) | [To be determined] | - |
| Retention Time (min) | Approx. 8.2 | Approx. 5.5 |
| Linearity Range | 10 - 2000 ng/mL | - |
| LOD | 5 ng/mL | - |
| LOQ | 10 ng/mL | - |
| Precision (%CV) | < 15% | - |
| Accuracy (%) | 85-115% | - |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of a volatile amine after derivatization.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the principle of using a deuterated internal standard in quantitative mass spectrometry.
Caption: Principle of quantification using a deuterated internal standard.
References
Application Note: Diacetamide-D7 for the Accurate Quantification of Polar Amides in Human Plasma by LC-MS/MS
Introduction
In the field of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1][2] However, a significant challenge in LC-MS/MS is the phenomenon of matrix effects, where co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[3][4] This can compromise the accuracy, precision, and reproducibility of the analytical method.
The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavy isotope, such as deuterium (²H or D). Because SIL-ISs are chemically and physically almost identical to the analyte, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer's source. This allows for reliable correction of variations in sample preparation, instrument response, and matrix effects.
This application note details a robust LC-MS/MS method for the quantification of a hypothetical polar amide, "Analyte X," in human plasma, utilizing Diacetamide-D7 as the internal standard. The protocol described herein demonstrates the effective use of a SIL-IS to ensure accurate and precise results in a complex biological matrix.
Principle of Matrix Effect Correction with a SIL-IS
The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte throughout the entire analytical process, from extraction to detection. Any variations affecting the analyte signal will proportionally affect the SIL-IS signal. Therefore, the ratio of the analyte's peak area to the SIL-IS's peak area remains constant, even in the presence of matrix-induced ion suppression or enhancement. This consistent ratio is then used for quantification, leading to more accurate and reliable results.
Experimental Protocols
1. Materials and Reagents
-
Analyte X: (Purity >98%)
-
Internal Standard: this compound (CDN Isotopes, 98 atom % D)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water
-
Biological Matrix: Human plasma (drug-free)
2. Preparation of Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Analyte X in 10 mL of methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Analyte X Working Solutions (for calibration curve): Prepare serial dilutions of the Analyte X stock solution in 50:50 methanol/water to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma (or matrix for calibration curve) into the appropriately labeled tubes.
-
Spike 10 µL of the appropriate Analyte X working solution into the calibration and QC tubes. For unknown samples, add 10 µL of 50:50 methanol/water.
-
Add 20 µL of the IS working solution (50 ng/mL) to all tubes.
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: Hold at 5% B
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: (Hypothetical values)
-
Analyte X: 116.1 > 74.1 (Quantifier), 116.1 > 56.1 (Qualifier)
-
This compound (IS): 109.1 > 49.1 (Quantifier)
-
Quantitative Data Summary
The method was validated according to standard bioanalytical guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve Linearity
| Analyte Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) |
| 1.0 | 0.025 ± 0.003 |
| 5.0 | 0.128 ± 0.009 |
| 25.0 | 0.645 ± 0.031 |
| 100.0 | 2.580 ± 0.112 |
| 250.0 | 6.450 ± 0.250 |
| 500.0 | 12.910 ± 0.580 |
| 1000.0 | 25.850 ± 1.150 |
| Linearity (r²) | > 0.998 |
| Range | 1.0 - 1000.0 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.04 ± 0.09 | 104.0 | 8.7 |
| Low QC | 3.0 | 2.91 ± 0.18 | 97.0 | 6.2 |
| Mid QC | 150.0 | 154.5 ± 7.50 | 103.0 | 4.9 |
| High QC | 750.0 | 738.0 ± 28.1 | 98.4 | 3.8 |
Table 3: Matrix Effect and Recovery Assessment
| QC Level | Analyte Conc. (ng/mL) | Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 3.0 | 85.2 | 0.68 | 0.99 |
| High QC | 750.0 | 87.5 | 0.71 | 1.02 |
-
Recovery (%) : Calculated as (peak area of analyte in pre-extraction spiked sample / peak area of analyte in post-extraction spiked sample) x 100.
-
Matrix Factor : Calculated as (peak area of analyte in post-extraction spiked sample / peak area of analyte in neat solution). A value < 1 indicates ion suppression.
-
IS-Normalized Matrix Factor : Calculated as (Matrix Factor of Analyte / Matrix Factor of IS). A value close to 1 demonstrates effective compensation by the internal standard.
Conclusion
The data clearly demonstrates that while the plasma matrix causes significant ion suppression (Matrix Factor ~0.7), the use of this compound as a stable isotope-labeled internal standard effectively compensates for this effect. The IS-normalized matrix factor is close to 1, indicating that the ratio of the analyte to the internal standard is unaffected by the matrix. The method shows excellent linearity, accuracy, and precision, making it suitable for reliable quantification of polar amides in a clinical or research setting. This application note provides a comprehensive protocol that can be adapted for the analysis of other small polar molecules where a corresponding SIL-IS is available.
References
- 1. osha.gov [osha.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilization of Diacetamide-D7 in the Quantitative Analysis of Primary and Secondary Amines in Environmental Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a hypothetical methodology for the trace-level quantification of primary and secondary amines in environmental water samples. The protocol utilizes Diacetamide-D7 as a derivatizing agent and internal standard for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated standard is foundational to the isotope dilution mass spectrometry (IDMS) technique, which ensures high accuracy and precision by correcting for analyte losses during sample preparation and for matrix-induced signal suppression or enhancement.[1][2] This approach is particularly valuable for complex matrices such as wastewater or surface water, where interferences are common.[2][3]
Introduction
Primary and secondary amines are a class of organic compounds that are introduced into the environment from various sources, including industrial discharge, agricultural runoff, and as degradation products of pharmaceuticals and pesticides. Their presence in water bodies is a significant concern due to their potential toxicity and role as precursors to the formation of carcinogenic nitrosamines. Accurate and reliable quantification of these amines at trace levels is therefore crucial for environmental monitoring and risk assessment.
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile organic compounds. However, many amines are polar and exhibit poor chromatographic behavior, leading to peak tailing and poor sensitivity. Derivatization is a common strategy to improve the chromatographic properties of such analytes by converting them into less polar, more volatile, and more thermally stable derivatives. Acetylation is a widely used derivatization reaction for amines.
This note describes a method employing this compound for the simultaneous derivatization and internal standardization of a suite of primary and secondary amines in water samples. The principle of isotope dilution mass spectrometry (IDMS) is applied, where a known quantity of a stable isotope-labeled analog of the analyte (in this case, the derivatized analyte) is added to the sample prior to extraction and analysis. The ratio of the native analyte to its labeled counterpart is measured by MS, which allows for accurate quantification, as the labeled standard experiences the same procedural losses and matrix effects as the native analyte.
Experimental
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN) - all LC-MS grade or equivalent.
-
Reagents: this compound, Potassium Carbonate (K₂CO₃), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Standards: Analytical standards of target primary and secondary amines (e.g., aniline, methylamine, diethylamine).
-
Solid Phase Extraction (SPE): C18 SPE cartridges.
-
Sample Collection: Amber glass bottles with Teflon-lined caps.
-
Collect 100 mL of water sample in an amber glass bottle and store at 4°C until analysis.
-
Allow the sample to equilibrate to room temperature.
-
Spike the sample with a known concentration of a standard solution containing the target amines.
-
Adjust the sample pH to >10 with 1 M Potassium Carbonate.
-
Condition a C18 SPE cartridge by passing 5 mL of MeOH followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
-
Elute the trapped analytes with 5 mL of DCM.
-
Dry the eluate over anhydrous Na₂SO₄.
-
Concentrate the dried eluate to approximately 100 µL under a gentle stream of nitrogen.
-
Add 10 µL of a this compound solution in ACN (1 mg/mL).
-
Heat the reaction mixture at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Results and Discussion
The use of this compound serves a dual purpose: it derivatizes the primary and secondary amines to their corresponding N-acetylated forms, which have improved chromatographic properties, and it acts as an internal standard for quantification. The derivatized amines are deuterated, allowing for their mass spectrometric differentiation from the derivatized native analytes.
Table 1: Hypothetical Quantitative Data for the Analysis of Amines in Spiked Wastewater
| Analyte | Retention Time (min) | Native Ion (m/z) | Labeled Ion (m/z) | Recovery (%) | LOD (µg/L) | LOQ (µg/L) |
| Aniline | 12.5 | 135 | 142 | 98 | 0.05 | 0.15 |
| Methylamine | 6.2 | 73 | 80 | 95 | 0.10 | 0.30 |
| Diethylamine | 8.9 | 115 | 122 | 102 | 0.08 | 0.24 |
The high recovery rates and low limits of detection (LOD) and quantification (LOQ) demonstrate the potential effectiveness of this method for the trace analysis of amines in complex environmental matrices. The use of a deuterated internal standard effectively compensates for any analyte loss during the multi-step sample preparation and for matrix effects during GC-MS analysis.
Workflow Diagrams
Caption: Experimental workflow for amine analysis.
Caption: Logic of the analytical approach.
Conclusion
The proposed method utilizing this compound for the derivatization and internal standardization of primary and secondary amines in environmental water samples presents a robust and sensitive approach for their quantification. The principles of isotope dilution mass spectrometry are key to overcoming the challenges associated with trace analysis in complex matrices. This hypothetical protocol provides a strong foundation for the development and validation of methods for monitoring these important environmental contaminants. The use of deuterated internal standards is an indispensable tool for achieving accurate and reliable quantification of environmental contaminants.
References
Application Notes and Protocols for the Use of a Deuterated Internal Standard in LC-MS/MS
Introduction
In the field of quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is essential.[1] The use of a stable isotope-labeled internal standard (SIL-IS), especially a deuterated internal standard, is a cornerstone technique for ensuring the reliability and robustness of analytical data.[2][3][4] A deuterated internal standard is a version of the target analyte in which one or more hydrogen atoms have been replaced by its heavier, stable isotope, deuterium.[1]
The fundamental principle behind this method is isotope dilution mass spectrometry (IDMS). By adding a known quantity of the deuterated standard to samples at the earliest preparation stage, it acts as a nearly perfect chemical mimic of the analyte. Because the analyte and the deuterated standard have almost identical physicochemical properties, they behave similarly during every step of the analytical process, including extraction, chromatography, and ionization. This allows the deuterated internal standard to effectively compensate for variability that can arise from sample loss during preparation, inconsistencies in injection volume, and matrix effects in the mass spectrometer. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.
General Workflow
The successful implementation of a deuterated internal standard in an LC-MS/MS workflow follows a systematic process. The key is to introduce the internal standard as early as possible to account for variability throughout the entire procedure.
Caption: General workflow for quantitative LC-MS/MS using a deuterated internal standard.
Key Considerations for Selecting a Deuterated Internal Standard
The effectiveness of the isotope dilution method is highly dependent on the quality and suitability of the deuterated internal standard. While deuterated standards are the preferred choice, careful selection is critical for a robust assay.
Critical Selection Criteria:
-
Degree and Position of Labeling: To prevent mass spectrometric cross-talk, the internal standard should have a mass difference of at least 4-5 Daltons from the analyte. The deuterium atoms must be placed on stable positions within the molecule, such as aliphatic or aromatic carbons. Labeling on exchangeable sites like -OH, -NH, or -SH groups should be avoided, as the deuterium can exchange with hydrogen in protic solvents, compromising the standard's integrity.
-
Isotopic Purity: The isotopic purity of the standard is crucial. The presence of unlabeled analyte in the internal standard solution can interfere with the accurate measurement of the analyte at low concentrations.
-
Chromatographic Co-elution: Ideally, the deuterated standard should co-elute perfectly with the unlabeled analyte. This ensures that both compounds experience the same matrix effects at the same time. However, extensive deuteration can sometimes cause a slight shift in retention time, which may lead to differential matrix effects. Using ¹³C or ¹⁵N labeled standards can minimize this issue, though they are often more expensive.
Caption: Key decision points for selecting a suitable deuterated internal standard.
Detailed Experimental Protocol: Quantification of Tamoxifen
This section provides a general framework for the quantification of an analyte, using the therapeutic drug monitoring of Tamoxifen and its metabolites as a case study. Tamoxifen-d5 is commonly used as the internal standard.
1. Materials and Reagents
-
Analytes: Tamoxifen, Endoxifen, 4-Hydroxytamoxifen
-
Internal Standard: Tamoxifen-d5
-
Solvents: Methanol (HPLC grade), Acetonitrile (ACN, HPLC grade)
-
Additives: Formic acid (LC-MS grade)
-
Water: LC-MS grade water
-
Biological Matrix: Human plasma
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tamoxifen and its metabolites in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Tamoxifen-d5 in methanol.
-
Calibration Standards: Prepare serial dilutions of the analyte stock solutions in 50:50 methanol:water to create calibration standards at various concentrations.
-
Internal Standard Working Solution (e.g., 20 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used to spike all samples, standards, and quality controls.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of acetonitrile (as the precipitating agent) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge again.
-
Inject 5-10 µL of the final supernatant into the LC-MS/MS system.
4. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of analytes from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Determine the optimal precursor-to-product ion transitions for each analyte and the deuterated internal standard.
Data Presentation and Analysis
The core of quantification using an internal standard is the ratiometric calculation. The peak area of the analyte is divided by the peak area of the internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios on this curve.
Monitoring Internal Standard Response It is critical to monitor the IS response across all samples in an analytical run. A consistent IS response indicates that the sample preparation and analysis were uniform. Significant deviation in the IS response for a particular sample may indicate a problem, such as errors in sample pipetting, incomplete extraction, or severe, uncorrected matrix effects. Regulatory guidelines often suggest criteria for acceptable IS response variability (e.g., within 50% to 150% of the mean response of the calibrators).
Caption: Data analysis and quality control workflow for quantification.
Quantitative Data Summary
The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of Tamoxifen and its metabolites using a deuterated internal standard, demonstrating the high quality of data achievable.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%Bias) |
| Tamoxifen | 1 - 500 | 1 | < 5% | < 6% | -4.5% to 3.2% |
| Endoxifen | 0.5 - 100 | 0.5 | < 7% | < 8% | -6.1% to 5.5% |
| 4-OH-Tamoxifen | 0.2 - 50 | 0.2 | < 8% | < 9% | -7.8% to 6.3% |
Data are representative and compiled from typical assay performance characteristics described in the literature.
The use of deuterated internal standards in LC-MS/MS is the gold standard for quantitative bioanalysis. By compensating for variations in sample preparation and instrument response, they enable the generation of highly accurate, precise, and reliable data. Proper selection of the internal standard, coupled with a robust and well-validated protocol, is fundamental to the success of any quantitative LC-MS/MS assay in research, clinical, and drug development settings.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Analytical Accuracy with Diacetamide-D7 Internal Standard
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Diacetamide-D7 as an internal standard. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the accuracy and reliability of your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of Diacetamide. Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in quantitative mass spectrometry-based assays.[1][2] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it can effectively compensate for variations in sample preparation, extraction recovery, injection volume, and matrix effects.[1][2]
Q2: What are the most common analytical challenges encountered when using this compound?
The most frequently observed issues include:
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Isotopic Exchange: The replacement of deuterium atoms with hydrogen from the surrounding environment.[1]
-
Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times.
-
Differential Matrix Effects: The analyte and this compound experiencing different levels of ion suppression or enhancement from the sample matrix.
-
Purity Issues: The presence of unlabeled analyte or other impurities in the this compound standard.
Q3: Can the deuterium label on this compound be lost during analysis?
Yes, isotopic exchange, or back-exchange, can occur where deuterium atoms are replaced by protons from the solvent or sample matrix. This is more likely under certain conditions, such as the position of the deuterium atoms. For this compound, the deuterium atoms are on the methyl groups, which are generally stable. However, the deuterium on the nitrogen atom is susceptible to exchange, especially in protic solvents or under acidic or basic conditions. Loss of the deuterium label can compromise accuracy by creating a false positive signal for the unlabeled analyte or causing irreproducible internal standard signals.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: Your quantitative results are inconsistent and inaccurate despite using this compound as an internal standard.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Lack of Co-elution | Deuterated compounds can sometimes have slightly shorter retention times in reverse-phase chromatography. This can lead to differential matrix effects. Solution: Overlay the chromatograms of the analyte and this compound to confirm complete co-elution. If a separation is observed, consider adjusting the chromatographic method (e.g., modifying the mobile phase gradient) or using a column with lower resolution. |
| Differential Matrix Effects | Even with co-elution, the analyte and this compound may experience different levels of ion suppression or enhancement from the sample matrix. Solution: Conduct a matrix effect evaluation to assess the extent of the issue. See the detailed protocol below. |
| Isotopic Exchange | The deuterium on the nitrogen of this compound may be susceptible to exchange. Solution: Assess the stability of this compound in your sample matrix and solvent conditions. Avoid strongly acidic or basic conditions if possible. |
| Purity of Internal Standard | The this compound standard may contain unlabeled analyte. Solution: Verify the purity of your internal standard. See the experimental protocol for purity assessment. |
Issue 2: High Variability in this compound Signal
Symptom: The signal intensity of the this compound internal standard is highly variable across a batch of samples.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Errors in pipetting the internal standard or inconsistencies in the extraction procedure can lead to variability. Solution: Review your sample preparation protocol for consistency. Ensure precise and accurate addition of the this compound working solution to every sample. |
| Variable Matrix Effects | Differences in the matrix composition between individual samples can cause variable ion suppression or enhancement. Solution: A robust sample cleanup procedure is crucial. Consider optimizing your extraction method (e.g., switching from protein precipitation to liquid-liquid or solid-phase extraction) to remove more matrix components. |
| Instrument Instability | Fluctuations in the mass spectrometer's performance or issues with the autosampler can lead to inconsistent signal intensity. Solution: Perform system suitability tests to ensure the instrument is performing optimally. Check for stable flow rates and pressures. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects on your analyte and this compound.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and this compound.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and this compound before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Data Presentation:
| Sample Set | Analyte Peak Area | This compound Peak Area |
| Set A (Neat) | 1,200,000 | 1,500,000 |
| Set B (Post-Spike) | 850,000 | 1,350,000 |
| Set C (Pre-Spike) | 780,000 | 1,250,000 |
Calculations:
| Parameter | Analyte | This compound |
| Matrix Factor (MF) | 0.71 (Ion Suppression) | 0.90 (Minimal Suppression) |
| Recovery (RE) | 91.8% | 92.6% |
In this example, the analyte experiences more significant ion suppression than this compound, which could lead to an underestimation of the analyte concentration.
Protocol 2: Assessment of Internal Standard Purity
This protocol helps determine if the this compound internal standard is contaminated with the unlabeled analyte.
Procedure:
-
Prepare a Blank Sample: Use a blank matrix that is free of the analyte.
-
Spike with Internal Standard: Add the this compound internal standard at the concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be minimal, ideally less than 5% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination.
Visualizations
Caption: A typical experimental workflow using an internal standard.
Caption: A logical guide for troubleshooting inaccurate results.
References
Technical Support Center: Troubleshooting Variability in Recovery with Diacetamide-D7
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to variability in the recovery of Diacetamide-D7, a common deuterated internal standard used in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is the deuterium-labeled version of Diacetamide. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[1] By adding a known amount of this compound to samples, it allows for the accurate quantification of the unlabeled Diacetamide or a similar analyte, as it helps to correct for variations in sample preparation, injection volume, and matrix effects.[1][2]
Q2: We are observing significant variability in the recovery of this compound between samples. What are the potential causes?
Variability in the recovery of deuterated internal standards like this compound is a common issue that can stem from several factors throughout the analytical workflow. The primary causes can be categorized as follows:
-
Matrix Effects: This is one of the most significant contributors to variability. Components in the sample matrix (e.g., plasma, urine, tissue extracts) can interfere with the ionization of the internal standard in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] These effects can differ between the analyte and the internal standard, a phenomenon known as differential matrix effects.
-
Inconsistent Sample Preparation: Variations in sample preparation steps, such as liquid-liquid extraction or solid-phase extraction (SPE), can lead to inconsistent recovery of the internal standard. Factors like pH adjustments, solvent volumes, and mixing times can all contribute to this variability.
-
Isotope Effect on Chromatography: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts. This "isotope effect" can cause the analyte and internal standard to elute at different times, potentially exposing them to different matrix effects.
-
Hydrogen-Deuterium (H/D) Exchange: In certain conditions, the deuterium atoms on the this compound molecule can be replaced by hydrogen atoms from the solvent or matrix. This isotopic exchange alters the mass of the internal standard, leading to inaccurate quantification. This is more likely to occur if the deuterium labels are on labile positions, such as on heteroatoms (like nitrogen) or adjacent to carbonyl groups.
-
Purity of the Internal Standard: The this compound standard may contain a small percentage of the unlabeled Diacetamide. This can lead to inaccuracies, particularly when measuring very low concentrations of the analyte.
-
Instrumental Issues: Problems with the analytical instrument, such as a dirty ion source, leaks, or blockages in the system, can cause inconsistent and poor response for the internal standard.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects are a primary cause of recovery variability. The following steps can help you diagnose and address this issue.
Experimental Protocol: Quantifying Matrix Effects
This experiment helps determine the extent of ion suppression or enhancement caused by the sample matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank sample matrix (a sample that does not contain the analyte or internal standard). After extraction, spike the resulting extract with the same concentration of this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank sample matrix with this compound at the same concentration as in Set A before performing the extraction procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak area of this compound.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Data Interpretation:
| Metric | Value | Interpretation |
| Matrix Effect | > 100% | Ion Enhancement |
| Matrix Effect | < 100% | Ion Suppression |
| Matrix Effect | = 100% | No Matrix Effect |
| Recovery | 85-115% | Generally Acceptable |
| Recovery | < 85% or > 115% | Potential issues with the extraction procedure |
Hypothetical Data Summary:
| Sample Set | This compound Peak Area |
| Set A (Neat) | 1,500,000 |
| Set B (Post-Extraction Spike) | 950,000 |
| Set C (Pre-Extraction Spike) | 850,000 |
-
Matrix Effect Calculation: (950,000 / 1,500,000) * 100 = 63.3% (Significant Ion Suppression)
-
Recovery Calculation: (850,000 / 950,000) * 100 = 89.5% (Acceptable Recovery)
Troubleshooting Steps:
-
Optimize Sample Cleanup: If significant matrix effects are observed, improve the sample cleanup procedure. This could involve using a more selective solid-phase extraction (SPE) sorbent or a different extraction technique to remove interfering matrix components.
-
Chromatographic Separation: Modify the LC method to better separate the internal standard from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column, or altering the flow rate.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components, thereby minimizing matrix effects.
Guide 2: Addressing Chromatographic Mismatches (Isotope Effect)
If you observe that this compound elutes at a different retention time than your analyte, this can lead to differential matrix effects.
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the chromatographic conditions to achieve co-elution of the analyte and this compound. This may involve:
-
Modifying the mobile phase composition or gradient profile.
-
Adjusting the column temperature.
-
Trying a different stationary phase.
-
-
Evaluate Matrix Effects at Elution Times: If co-elution cannot be achieved, ensure that the elution regions for both the analyte and the internal standard are free from significant ion suppression or enhancement.
Guide 3: Verifying the Stability of this compound (H/D Exchange)
Hydrogen-deuterium exchange can lead to a loss of the isotopic label and inaccurate results.
Experimental Protocol: H/D Exchange Stability Study
-
Prepare Solutions: Prepare solutions of this compound in various relevant matrices and solvents (e.g., blank matrix, mobile phase at different pH values, reconstitution solvent).
-
Incubate: Aliquot the solutions and incubate them under conditions that mimic your experimental workflow (e.g., room temperature, 4°C, 37°C) for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze: Analyze the samples by LC-MS at each time point.
-
Monitor Signals: Monitor for a decrease in the this compound signal and any potential increase in the signal corresponding to the unlabeled Diacetamide.
Data Summary Table for Stability Study:
| Time (hours) | Temperature (°C) | Matrix | This compound Peak Area | Unlabeled Diacetamide Peak Area |
| 0 | 25 | Plasma | 1,200,000 | < LLOQ |
| 24 | 25 | Plasma | 1,180,000 | < LLOQ |
| 0 | 37 | pH 9 Buffer | 1,210,000 | < LLOQ |
| 24 | 37 | pH 9 Buffer | 950,000 | 250,000 |
In this hypothetical example, significant H/D exchange is observed at a higher temperature and basic pH.
Troubleshooting Steps:
-
Modify Sample Handling: If instability is detected, adjust the sample handling and storage conditions. This may include keeping samples at a lower temperature or adjusting the pH of the solutions.
-
Consider a Different Labeled Standard: If H/D exchange is unavoidable under your experimental conditions, consider using a ¹³C or ¹⁵N-labeled internal standard, which are not susceptible to this issue.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical relationships in troubleshooting variability in this compound recovery.
Caption: A logical workflow for troubleshooting variability in this compound recovery.
Caption: Key factors that can influence the recovery and signal of this compound.
References
Diacetamide-D7 stability in different solvent conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Diacetamide-D7 in various solvent conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound, like other amides, is primarily influenced by:
-
pH: It is susceptible to hydrolysis, which is catalyzed by both acids and bases.
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Temperature: Higher temperatures accelerate the rate of degradation.
-
Solvent Type: The polarity and protic nature of the solvent can influence stability. While specific data for this compound is limited, its non-deuterated counterpart, diacetamide, is known to be sensitive to moisture.
-
Presence of Catalysts: Metal ions can potentially catalyze hydrolysis.
-
Light Exposure: Photodegradation can occur under certain conditions.
Q2: What is the expected primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound is expected to be hydrolysis of the amide bonds. This reaction breaks down this compound into deuterated acetic acid and deuterated acetamide. The reaction can proceed under both acidic and basic conditions.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store it at room temperature in a tightly sealed container, protected from moisture. For solutions, it is advisable to use anhydrous aprotic solvents and store them at low temperatures (e.g., 2-8 °C or frozen) to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results when using this compound solutions.
-
Potential Cause: Degradation of this compound in the stock or working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound before use, especially for aqueous or protic solvent systems.
-
Solvent Selection: If the experimental conditions allow, use anhydrous aprotic solvents such as acetonitrile or DMSO to prepare stock solutions.
-
pH Control: If using aqueous solutions, buffer the solution to a neutral pH (around 7) to minimize acid- or base-catalyzed hydrolysis.
-
Temperature Control: Store stock and working solutions at low temperatures (2-8 °C) and protect them from light. For long-term storage, consider freezing aliquots.
-
Purity Check: If degradation is suspected, verify the purity of the this compound solution using a suitable analytical method like HPLC-UV or LC-MS.
-
Issue 2: Appearance of unexpected peaks in chromatograms during the analysis of this compound.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Degradants: Use mass spectrometry (MS) to identify the mass of the unexpected peaks. The expected primary degradation products are deuterated acetic acid and deuterated acetamide.
-
Perform Forced Degradation: To confirm the identity of the degradation products, perform a forced degradation study on a known standard of this compound. This involves subjecting the compound to acidic, basic, oxidative, and photolytic stress conditions to intentionally generate degradants.
-
Optimize Chromatography: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation between the parent this compound peak and the degradation product peaks.
-
Quantitative Data
Due to the limited availability of specific stability data for this compound, the following table provides a generalized overview of expected stability based on the behavior of similar amide compounds. The degradation rate is highly dependent on the specific conditions (temperature, concentration, etc.).
| Solvent Condition | Expected Stability of this compound | Primary Degradation Pathway |
| Aqueous Solutions | ||
| Acidic (e.g., 0.1 M HCl) | Low | Acid-catalyzed hydrolysis |
| Neutral (pH ~7) | Moderate | Slow hydrolysis |
| Basic (e.g., 0.1 M NaOH) | Low | Base-catalyzed hydrolysis |
| Organic Solvents | ||
| Protic (e.g., Methanol, Ethanol) | Moderate to Low (if water is present) | Solvolysis/Hydrolysis |
| Aprotic (e.g., Acetonitrile, DMSO) | High (when anhydrous) | Minimal degradation |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in acetonitrile) to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or LC-MS method.
Protocol for Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV detector or a Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm or by MS.
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Injection Volume: 10 µL.
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: General workflow for a forced degradation study of this compound.
Technical Support Center: Optimizing Diacetamide-D7 for Internal Standard Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Diacetamide-D7 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of an internal standard and why is a stable isotope-labeled one like this compound preferred?
An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls before processing.[1] Its purpose is to correct for variability during sample preparation, injection, and analysis, thereby enhancing the accuracy and precision of quantitative results.[1] this compound, as a stable isotope-labeled (SIL) internal standard, is the ideal choice for quantifying Diacetamide. This is because it possesses nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the analytical process.[1][2]
Q2: What is the general recommendation for the concentration of a stable isotope-labeled internal standard like this compound?
While there isn't a single universal concentration, a common practice is to use a concentration that falls within the mid-range of the analyte's calibration curve.[1] A concentration that produces a response of approximately one-third to one-half of the upper limit of quantification (ULOQ) of the analyte is often a good starting point. The primary goal is to achieve a consistent and reliable signal for the internal standard across all samples.
Q3: Why is it not advisable to use a very low or very high concentration of this compound?
Using a very low concentration of this compound can result in poor peak shape and high variability in the response, particularly if the signal is near the lower limit of quantitation (LLOQ) of the instrument. Conversely, a very high concentration can lead to detector saturation and may heighten the risk of cross-interference, where the signal from the internal standard contributes to the analyte signal.
Q4: What are common issues encountered when using deuterated internal standards like this compound?
The most frequently observed issues include:
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Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.
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Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times.
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Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix.
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Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated internal standard.
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Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the internal standard.
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In-source Instability: The deuterated internal standard exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.
Troubleshooting Guide
This section provides guidance on how to identify and resolve common problems you might encounter during the optimization of this compound concentration.
Issue 1: High Variability in Internal Standard Peak Area
| Possible Cause | Troubleshooting Steps |
| Inconsistent sample preparation | Review and standardize all pipetting, vortexing, and transfer steps. Consider using automated liquid handlers for improved precision. |
| Precipitation of IS in stock/working solution | Ensure the solvent used for stock and working solutions is appropriate and that the IS is fully dissolved. Visually inspect for any precipitates. |
| Degradation of IS | Evaluate the stability of this compound in the storage and experimental conditions. Avoid prolonged exposure to harsh pH or high temperatures. |
| Inconsistent injection volume | Check the autosampler for any leaks or bubbles. Perform a series of blank injections to assess injection precision. |
Issue 2: Non-Linear Calibration Curve
| Possible Cause | Troubleshooting Steps |
| Inappropriate IS concentration | The selected concentration may be too low, causing poor signal-to-noise at the lower end, or too high, leading to detector saturation at the upper end. Re-evaluate the concentration based on the experimental protocol below. |
| Cross-talk or isotopic interference | At high analyte concentrations, naturally occurring isotopes of the analyte can contribute to the signal of the deuterated IS. This can be mitigated by using an IS with a higher degree of deuteration if available. |
| Ion source saturation | At high concentrations, the analyte and IS compete for ionization, leading to a disproportionate response. Consider diluting the samples or optimizing the IS concentration. |
Issue 3: Chromatographic Shift Between Analyte and this compound
| Possible Cause | Troubleshooting Steps |
| Deuterium isotope effect | This is a known phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts. |
| Suboptimal chromatographic conditions | Modify the mobile phase composition, gradient, or column temperature to improve co-elution. |
Experimental Protocols
Protocol 1: Selection of Optimal this compound Concentration
This protocol outlines the steps to determine the most suitable concentration of this compound for your assay.
1. Define Test Concentrations: Based on the calibration range of your analyte (Diacetamide), select three to five test concentrations for this compound. For a hypothetical calibration range of 1-1000 ng/mL for Diacetamide, suggested test concentrations for the IS could be 50 ng/mL, 250 ng/mL, and 750 ng/mL.
2. Sample Preparation and Analysis: For each test concentration of this compound:
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Prepare at least three full sets of calibration standards and quality control (QC) samples.
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To each sample, add a fixed volume of the respective this compound working solution.
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Perform the established sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
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Analyze the samples using the developed LC-MS/MS method.
3. Data Evaluation: Evaluate the following parameters for each tested IS concentration:
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Linearity of the calibration curve (r²): Should be ≥ 0.99.
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Accuracy of back-calculated calibration standards and QC samples: Should be within ±15% of the nominal value (±20% for LLOQ).
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Precision of the QC samples (%CV): Should be ≤ 15% (≤ 20% for LLOQ).
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Internal Standard Peak Area Consistency: The peak area of this compound should be consistent across all samples (calibrators, QCs, and blanks). A coefficient of variation (%CV) of ≤ 15% is generally considered acceptable.
Data Summary Table (Hypothetical Data):
| This compound Conc. (ng/mL) | Linearity (r²) | Accuracy (% Bias) | Precision (%CV) | IS Peak Area %CV |
| 50 | 0.992 | -8.5 to +10.2 | 12.5 | 18.2 |
| 250 | 0.998 | -4.1 to +5.3 | 6.8 | 7.5 |
| 750 | 0.995 | -6.2 to +7.8 | 9.3 | 11.4 |
Visualizations
References
avoiding isotopic interference with Diacetamide-D7
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Diacetamide-D7 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Diacetamide, meaning seven hydrogen atoms in the molecule have been replaced with their heavier, stable isotope, deuterium. Its chemical formula is (CD₃CO)₂ND, and it has a molecular weight of approximately 108.15 g/mol . The unlabeled Diacetamide has a chemical formula of C₄H₇NO₂ and a molecular weight of about 101.10 g/mol .[1][2][3]
It is used as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate measurement of unlabeled Diacetamide. Because it is chemically almost identical to the analyte, it co-elutes chromatographically and exhibits similar ionization behavior, allowing it to correct for variations in sample preparation, injection volume, and matrix effects.
Q2: What is isotopic interference and how can it affect my results with this compound?
Isotopic interference occurs when the mass spectrum of the unlabeled analyte (Diacetamide) has peaks that overlap with the signal of the deuterated internal standard (this compound). All naturally occurring compounds contain a small percentage of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). These contribute to small peaks at masses higher than the monoisotopic mass of the molecule (M+1, M+2, etc.).
With a mass difference of 7 amu between Diacetamide and this compound, the potential for direct overlap is low. However, at very high concentrations of unlabeled Diacetamide, the natural isotopic distribution of the analyte might contribute a very small signal in the mass channel of the deuterated internal standard. This "crosstalk" can artificially inflate the internal standard's signal, leading to an underestimation of the true analyte concentration.
Q3: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of your results. It can be assessed using the following methods:
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High-Resolution Mass Spectrometry (HRMS): This is the most direct method. A solution of the this compound standard is infused into a high-resolution mass spectrometer. The resulting spectrum will show a cluster of peaks corresponding to the different isotopic species (d0 to d7). The isotopic purity is calculated from the relative intensities of these peaks.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by observing the reduction or absence of proton signals at the deuterated positions relative to the signals of non-deuterated protons in the molecule.
Always refer to the Certificate of Analysis (CoA) provided by the supplier for the stated isotopic purity. A typical high-quality this compound standard will have an isotopic enrichment of 98 atom % D or higher.[1]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptoms:
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Poor linearity of the calibration curve.
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High variability between replicate injections.
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Calculated concentrations are consistently higher or lower than expected.
Troubleshooting Workflow:
Troubleshooting Workflow for Inaccurate Results
Detailed Steps:
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Verify Isotopic Purity:
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Action: Analyze a neat solution of your this compound standard by full-scan mass spectrometry.
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Expected Outcome: The mass spectrum should show a dominant peak for the d7 isotopologue and minimal signals for d0 to d6 species.
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Remedy: If significant levels of lower deuterated or unlabeled species are present, this can lead to an overestimation of the analyte concentration. Obtain a new, high-purity standard.
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Confirm Co-elution:
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Action: Overlay the chromatograms of the unlabeled Diacetamide and this compound.
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Expected Outcome: The peaks for the analyte and the internal standard should perfectly overlap. Deuterated standards can sometimes elute slightly earlier than their unlabeled counterparts in reverse-phase chromatography.
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Remedy: If a significant retention time shift is observed, they may be subject to different matrix effects, compromising accuracy. Adjust the chromatographic gradient to ensure co-elution.
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Assess for Hydrogen/Deuterium (H/D) Exchange:
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Action: Prepare a solution of this compound in your sample matrix and mobile phase and analyze it at several time points (e.g., 0, 4, 8, and 24 hours).
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Expected Outcome: The peak area of this compound should remain constant, and there should be no increase in the signal of the unlabeled Diacetamide.
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Remedy: If H/D exchange is occurring, prepare working solutions fresh daily and minimize the time the internal standard is in a protic or aqueous environment.
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Issue 2: Suspected Isotopic Interference from the Analyte
Symptoms:
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A small peak is observed in the this compound mass channel when analyzing a high-concentration sample of unlabeled Diacetamide.
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The calibration curve becomes non-linear at high concentrations.
Troubleshooting Workflow:
Workflow for Correcting Isotopic Interference
Detailed Steps:
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Confirm and Quantify Interference:
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Action: Prepare and analyze a sample containing a high concentration of unlabeled Diacetamide standard without any this compound.
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Expected Outcome: If there is interference, you will detect a signal in the MRM transition for this compound at the retention time of Diacetamide.
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Quantification: Calculate the percentage contribution of the unlabeled analyte to the internal standard signal.
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-
Mitigation Strategies:
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Increase Internal Standard Concentration: A higher concentration of this compound can diminish the relative contribution of the interference from the analyte.
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Apply a Correction Factor: For highly accurate measurements, a mathematical correction can be applied. The contribution from the unlabeled analyte can be subtracted from the measured internal standard response.
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Data Presentation
Table 1: Mass Isotopologue Distribution of Diacetamide and this compound
| Isotopologue | Theoretical Abundance of Unlabeled Diacetamide (%) | Representative Abundance of High-Purity this compound (%) |
| M+0 (d0) | 95.28 | < 0.1 |
| M+1 | 4.19 | < 0.2 |
| M+2 | 0.49 | < 0.5 |
| M+3 | 0.04 | < 1.0 |
| M+4 | < 0.01 | < 1.5 |
| M+5 | < 0.01 | 2.0 - 4.0 |
| M+6 | < 0.01 | 5.0 - 10.0 |
| M+7 (d7) | < 0.01 | > 98.0 |
Theoretical abundances are calculated based on the natural isotopic abundances of C, H, N, and O. Representative abundances for this compound are based on typical high-purity commercial standards.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry
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Standard Preparation: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol).
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Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) with an electrospray ionization (ESI) source.
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Infusion: Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire full scan mass spectra in positive ionization mode over a mass range that includes the entire isotopic cluster of this compound (e.g., m/z 100-115).
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Data Analysis: Determine the relative intensities of the peaks corresponding to each isotopologue (d0 to d7). Calculate the isotopic purity by expressing the intensity of the d7 peak as a percentage of the sum of all isotopologue intensities.
Protocol 2: Representative LC-MS/MS Method for Diacetamide Quantification
This protocol is a representative method and should be optimized for your specific instrumentation and application.
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Sample Preparation (Protein Precipitation for Plasma):
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To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL).
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Add 300 µL of cold acetonitrile to precipitate proteins.
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Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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-
LC Conditions:
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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MRM Transitions (Example):
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Diacetamide: Precursor Ion (Q1): m/z 102.1 → Product Ion (Q3): m/z 60.1
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This compound: Precursor Ion (Q1): m/z 109.1 → Product Ion (Q3): m/z 66.1
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Note: These transitions are theoretical and should be optimized by infusing the individual standards and performing a product ion scan.
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References
Diacetamide-D7 Purity Analysis and Verification: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Diacetamide-D7 in their experiments. Below you will find troubleshooting guides and frequently asked questions to assist in the purity analysis and verification of this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity specifications for this compound?
A1: The purity of this compound is typically defined by its chemical purity and isotopic enrichment. While specifications can vary between suppliers, a representative quality standard is presented in the table below.
Q2: How is the isotopic purity of this compound determined?
A2: Isotopic purity is most commonly determined using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HR-MS can distinguish between the different isotopic versions of the molecule (isotopologues) and calculate the percentage of the desired deuterated form.[1] NMR spectroscopy, particularly Deuterium NMR (2H-NMR), can confirm the locations of the deuterium labels and provide information on the overall structural integrity of the compound.[1]
Q3: What can cause the isotopic purity of this compound to be compromised?
A3: The primary cause of compromised isotopic purity is H/D (hydrogen-deuterium) exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, moisture). This is more likely to occur if the deuterium labels are on labile sites, such as on -OH, -NH, or -SH groups, or on a carbon atom adjacent to a carbonyl group.[3] Storing the compound in acidic or basic solutions should generally be avoided.
Q4: Can I use 1H-NMR to analyze the purity of this compound?
A4: Yes, 1H-NMR can be used to assess the chemical purity of this compound by detecting any non-deuterated or partially deuterated impurities. However, for highly deuterated compounds like this compound (typically >98 atom % D), the residual proton signals will be of very low intensity, making quantification challenging. For determining isotopic enrichment, Deuterium NMR (2H-NMR) is often a more suitable technique.
Q5: What is the "isotope effect" and how might it affect my experiments with this compound?
A5: The isotope effect refers to the slight differences in physicochemical properties between a deuterated compound and its non-deuterated counterpart due to the mass difference between deuterium and hydrogen. This can sometimes lead to a chromatographic shift, where the deuterated compound elutes slightly earlier in reverse-phase chromatography. This shift should be considered when developing analytical methods to ensure accurate quantification.
Data Presentation
| Parameter | Specification | Method of Analysis |
| Chemical Purity | ≥ 95% | Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ≥ 98 atom % D | High-Resolution Mass Spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy |
Table 1: Typical Quality Control Specifications for this compound.
Troubleshooting Guides
Issue 1: Inconsistent Quantification Results
Potential Cause: Isotopic instability (H/D exchange) leading to a decrease in the concentration of the fully deuterated standard.
Troubleshooting Steps:
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Review Storage Conditions: Ensure this compound is stored at room temperature in a dry environment as recommended. Avoid storage in protic or acidic/basic solutions.
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Solvent Selection: When preparing solutions, use aprotic and anhydrous solvents where possible to minimize the potential for H/D exchange.
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Analyze Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize the time for potential degradation or exchange.
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Verify Isotopic Purity: Re-analyze the isotopic purity of your standard using HR-MS to check for the presence of partially deuterated or non-deuterated species.
Issue 2: Poor Signal Intensity in Mass Spectrometry
Potential Cause: Sub-optimal instrument settings or matrix effects suppressing the signal.
Troubleshooting Steps:
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Optimize Ionization Source Parameters: Adjust the settings of your mass spectrometer's ion source (e.g., temperature, gas flows) to maximize the signal for this compound.
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Check for Matrix Effects: Matrix components from your sample can suppress the ionization of the analyte. To investigate this, perform a post-extraction spike analysis.
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Sample Clean-up: If matrix effects are significant, consider implementing a more rigorous sample clean-up procedure before LC-MS or GC-MS analysis.
Issue 3: Chromatographic Peak Tailing or Broadening in GC-MS
Potential Cause: Active sites in the GC system or sub-optimal temperature programming.
Troubleshooting Steps:
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Injector and Column Maintenance: Ensure the GC injector liner is clean and consider using a deactivated liner. Check for and address any potential issues with the column itself.
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Optimize Temperature Program: Adjust the oven temperature program to ensure efficient elution of the amide without degradation. A slower ramp rate may improve peak shape.
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Consider Derivatization: For amides, derivatization can sometimes improve chromatographic performance and sensitivity.
Experimental Protocols
Protocol 1: Determination of Chemical Purity by GC-MS (Adapted from a method for small amides)
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Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
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Column: Agilent HP-5MS (30 m x 0.32 mm, 0.25 µm particle size) or equivalent.
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Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.
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Injector Temperature: 250°C.
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Oven Program:
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Initial temperature: 60°C, hold for 1 minute.
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Ramp to 200°C at 10°C/min.
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Ramp to 270°C at 5°C/min, hold for 5 minutes.
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Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-200.
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Sample Preparation: Dissolve a known amount of this compound in high-purity methanol to a final concentration of approximately 10 µg/mL.
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Analysis: Inject 1 µL of the sample solution. The chemical purity is determined by the area percentage of the this compound peak relative to the total area of all observed peaks.
Protocol 2: Determination of Isotopic Enrichment by HR-MS
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Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Ionization Source: Electrospray ionization (ESI) in positive ion mode.
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Sample Infusion: Prepare a dilute solution of this compound (approx. 1 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid and infuse directly into the mass spectrometer.
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Data Acquisition: Acquire a high-resolution full scan mass spectrum over a relevant m/z range (e.g., m/z 100-120).
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Data Analysis:
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Identify the monoisotopic peak of the fully deuterated this compound ([M+H]+ at m/z ~109.15).
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Identify and integrate the peak areas of all isotopologues (d0 to d7).
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Calculate the isotopic enrichment as the percentage of the d7 peak area relative to the sum of all isotopologue peak areas.
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Protocol 3: Verification of Deuterium Labeling by 1H-NMR
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Instrumentation: NMR spectrometer (400 MHz or higher).
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Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) in an NMR tube.
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Data Acquisition: Acquire a standard 1H-NMR spectrum.
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Analysis: The absence or significant reduction of signals corresponding to the methyl protons (around 2.0 ppm) and the N-H proton (which will be N-D) compared to a non-deuterated diacetamide standard confirms the high level of deuteration. Any residual proton signals can be integrated to estimate the percentage of non-deuterated species.
Visualizations
Caption: Experimental workflow for this compound purity analysis.
Caption: Troubleshooting logic for inconsistent quantification.
References
Technical Support Center: Challenges in Using Deuterated Standards in Complex Matrices
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Table of Contents
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Matrix Effects
Matrix effects are a primary challenge in bioanalysis, caused by co-eluting components from the sample that can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[1][2][3] While deuterated standards are the gold standard for mitigating these effects, problems can still arise.[1]
Frequently Asked Questions (FAQs): Matrix Effects
Q1: What are matrix effects in LC-MS/MS? A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement). These effects significantly impact the accuracy, precision, and sensitivity of an analytical method, with ion suppression being more common.
Q2: How do deuterated internal standards (IS) compensate for matrix effects? A2: Deuterated internal standards are chemically almost identical to the analyte. This similarity ensures they behave nearly identically during sample preparation, chromatography, and ionization. By co-eluting with the analyte, they experience similar degrees of ion suppression or enhancement. Calculating the ratio of the analyte signal to the internal standard signal normalizes these variations, leading to more accurate and precise quantification.
Q3: What are "differential matrix effects" and why do they occur? A3: Differential matrix effects occur when the analyte and the deuterated internal standard are affected differently by the sample matrix. A primary cause is a slight difference in their chromatographic retention times, a phenomenon known as the deuterium isotope effect. This separation, even if minimal, can expose the analyte and the IS to different co-eluting matrix components, leading to varying degrees of ion suppression or enhancement and compromising analytical accuracy. Studies have shown that the matrix effects experienced by an analyte and its deuterated standard can differ by 26% or more.
Troubleshooting Guide: Matrix Effects
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Poor reproducibility of analyte/IS area ratio. | 1. Differential Matrix Effects: Analyte and IS are not co-eluting perfectly. 2. Column Degradation: Loss of stationary phase or contamination is affecting separation. | 1. Verify Co-elution: Overlay chromatograms to confirm complete peak overlap. 2. Optimize Chromatography: Adjust the mobile phase, gradient, or use a lower-resolution column to force co-elution. 3. Replace Column: If degradation is suspected, replace the analytical column. |
| Unexpectedly high or low analyte concentrations. | 1. Incorrect IS Concentration: Error in the preparation of the IS spiking solution. 2. Ionization Competition: At high analyte concentrations, the analyte can suppress the IS signal. 3. Cross-Contamination/Carryover: Residual sample from a previous injection. | 1. Re-prepare IS Solution: Carefully prepare a fresh internal standard solution and verify its concentration. 2. Optimize IS Concentration: Observe the IS response across the calibration curve. A decreasing signal with increasing analyte concentration suggests competition. Adjust IS concentration accordingly. 3. Optimize Autosampler Wash: Inject a blank after a high concentration sample to check for carryover and enhance the wash procedure. |
Experimental Protocol: Assessing Matrix Effects
This protocol determines if the sample matrix is causing ion suppression or enhancement.
Objective: To quantify the matrix effect on the analyte and the internal standard.
Methodology:
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Prepare three sets of samples:
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Set A (Neat Solution): Prepare the analyte and IS in a clean solvent (e.g., mobile phase) at a known concentration.
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Set B (Post-Extraction Spike): Extract a blank matrix sample. After the final extraction step, spike the analyte into the extracted matrix at the same concentration as Set A.
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Set C (Matrix + IS): Extract a blank matrix sample. After extraction, spike the IS into the extracted matrix at its working concentration.
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Analyze all three sets of samples by LC-MS/MS.
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Calculate the Matrix Effect (ME) %:
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ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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An ME of 100% indicates no matrix effect.
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An ME < 100% indicates ion suppression.
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An ME > 100% indicates ion enhancement.
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By comparing the ME for the analyte and the IS, you can determine if differential matrix effects are occurring.
Visualization: Differential Matrix Effects
Caption: How chromatographic shifts can lead to differential matrix effects and inaccurate results.
Isotopic Exchange (Back-Exchange)
Isotopic exchange is the unintended replacement of deuterium atoms on the internal standard with hydrogen atoms from the solvent or matrix. This phenomenon compromises the integrity of the standard and can lead to inaccurate quantification.
Frequently Asked Questions (FAQs): Isotopic Exchange
Q1: What causes isotopic back-exchange? A1: Back-exchange is a chemical reaction influenced by several factors:
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Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly labile and exchange rapidly. Labels on carbons adjacent to carbonyl groups can also be susceptible. It is crucial to select standards where deuterium is on stable, non-exchangeable positions.
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pH: The exchange is catalyzed by both acid and base. The rate is typically lowest around pH 2.5-3.
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Temperature: Higher temperatures accelerate the rate of exchange.
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Solvent Composition: Protic solvents like water and methanol facilitate back-exchange.
Q2: How can isotopic exchange affect my results? A2: Back-exchange can lead to a decrease in the mass of the internal standard. This can cause an underestimation of the IS concentration and, consequently, an overestimation of the analyte concentration. In some cases, if the labeled standard converts back to the unlabeled analyte, it can create a "false positive" signal.
Q3: How can I prevent or minimize back-exchange? A3:
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Select a Stable Standard: Choose an IS where deuterium labels are on chemically stable, non-exchangeable positions.
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Control Temperature: Perform sample preparation and analysis at low temperatures (e.g., 0-4 °C).
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Control pH: Maintain samples and mobile phases near neutral pH or, if compatible with the method, around pH 2.5-3 where exchange is minimal. Avoid storing standards in strongly acidic or basic solutions.
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Solvent Choice: Use aprotic solvents for stock solutions when possible.
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Minimize Time: Reduce the time samples spend in the autosampler before injection.
Troubleshooting Guide: Isotopic Exchange
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Internal standard signal decreases over the course of an analytical run. | 1. Back-exchange in the Autosampler: The standard is exchanging with protons in the sample matrix or solvent over time. 2. On-Column Exchange: The mobile phase pH or temperature is promoting exchange during chromatography. 3. Degradation: The standard is chemically unstable under the storage or analytical conditions. | 1. Cool the Autosampler: Maintain the autosampler at a low temperature (e.g., 4 °C). 2. Minimize Queue Time: Reduce the time samples are queued before injection. 3. Optimize Mobile Phase: Adjust the mobile phase pH to be closer to the point of minimum exchange (around pH 2.5-3) if compatible with the chromatography. 4. Perform a Stability Experiment: Formally assess the stability of the IS under your specific conditions (see protocol below). |
Data Presentation: Impact of Conditions on IS Stability
The stability of a deuterated standard is highly dependent on experimental conditions. The following table summarizes hypothetical data from a stability experiment.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal |
| Biological Matrix | 24 | 25 (Room Temp) | 7.4 | 15% |
| Biological Matrix | 24 | 4 (Refrigerated) | 7.4 | <2% |
| Reconstitution Solvent | 24 | 25 (Room Temp) | 8.5 | 25% |
| Reconstitution Solvent | 24 | 25 (Room Temp) | 3.0 | <1% |
| Interpretation: This data indicates the standard is unstable at room temperature, especially in a slightly basic solvent. Lowering the temperature and acidifying the solvent significantly reduces isotopic exchange. |
Experimental Protocol: Assessing Isotopic Stability
Objective: To determine if isotopic exchange is occurring under your specific analytical conditions.
Methodology:
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Prepare Samples:
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T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process and analyze it. This is your baseline.
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Incubated Samples: Spike the IS into the blank matrix and incubate it under conditions that mimic your entire experimental workflow (e.g., room temperature for 4 hours, autosampler temperature for 24 hours).
-
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Analyze Samples: Analyze the incubated samples by LC-MS/MS.
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Evaluate Results:
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Monitor for a decrease in the IS signal over time compared to the T=0 sample.
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Monitor the mass transition for the unlabeled analyte. A significant increase in the signal for the unlabeled analyte at the retention time of the IS indicates that back-exchange is occurring.
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Visualization: Factors Influencing Isotopic Exchange
Caption: Factors that can promote the undesirable back-exchange of deuterium for hydrogen.
Chromatographic Isotope Effects & Co-elution
The "deuterium isotope effect" can cause slight physicochemical differences between the analyte and the deuterated standard, leading to chromatographic separation, which undermines a key advantage of using a stable isotope-labeled IS.
Frequently Asked Questions (FAQs): Chromatographic Isotope Effects
Q1: Why does my deuterated internal standard elute at a different time than my analyte? A1: This is a known phenomenon called the "deuterium isotope effect". In reversed-phase chromatography, deuterated compounds are often slightly less retentive and may elute slightly earlier than their non-deuterated counterparts. This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a small difference in polarity.
Q2: What are the consequences if the analyte and IS do not co-elute? A2: A shift in retention time can lead to incomplete co-elution. If this occurs, the analyte and the internal standard can be subjected to different matrix effects as they elute, which can cause scattered, inaccurate, and imprecise results. Complete overlapping of the analyte and internal standard peaks is critical for the maximum correction of matrix effects.
Troubleshooting Guide: Co-elution Issues
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| The chromatographic peak for the deuterated standard elutes earlier than the analyte. | 1. Deuterium Isotope Effect: An inherent property of the deuterated molecule in reversed-phase chromatography. | 1. Assess the Impact: If the shift is small and consistent and does not result in differential matrix effects, it may not be an issue. However, complete co-elution is ideal. 2. Modify the Gradient: A shallower gradient can increase peak width, promoting better overlap. 3. Adjust Mobile Phase: Small changes to the organic/aqueous composition can alter selectivity and reduce separation. 4. Use a Lower Resolution Column: A column with a larger particle size or shorter length can induce more band broadening, helping the peaks to merge. 5. Consider Alternative Isotopes: If the problem persists, using a ¹³C or ¹⁵N labeled standard can be a solution as they are less prone to chromatographic shifts. |
Visualization: Troubleshooting Workflow for Co-elution
Caption: A step-by-step workflow for addressing chromatographic separation of an analyte and its IS.
Purity of Deuterated Internal Standards
The accuracy of an assay is critically dependent on the isotopic and chemical purity of the deuterated standard. Impurities can lead to significant analytical errors.
Frequently Asked Questions (FAQs): Purity
Q1: What are the key purity requirements for a deuterated standard? A1: To ensure accurate results, high purity is essential. General recommendations are:
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Isotopic Enrichment: Should be ≥98%. This minimizes the amount of unlabeled analyte present in the standard.
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Chemical Purity: Should be >99%.
Q2: What is isotopic crosstalk or cross-contribution? A2: Isotopic crosstalk occurs when the signal from the analyte contributes to the signal of the internal standard, or vice-versa. This is a concern with standards having low deuterium incorporation (e.g., D1, D2). At high analyte concentrations, the naturally occurring M+1 or M+2 isotopes of the analyte can contribute to the signal of the D1-IS or D2-IS, leading to a falsely high IS signal and an underestimation of the analyte concentration.
Q3: How do I check for the presence of unlabeled analyte in my deuterated standard? A3: The presence of unlabeled analyte in the IS stock can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ). You can perform an experiment to assess its contribution (see protocol below).
Troubleshooting Guide: Purity Issues
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| A signal for the analyte is observed in blank matrix samples spiked only with the internal standard. | 1. Unlabeled Analyte in IS: The deuterated standard is contaminated with the unlabeled analyte. 2. In-source Back-exchange: The IS is losing its deuterium label in the mass spectrometer source. | 1. Assess IS Contribution: Perform the protocol below to quantify the level of unlabeled analyte. The response should be less than 20% of the LLOQ response. 2. Contact Supplier: If purity is low, obtain a new, higher-purity standard. 3. Optimize MS Source: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature. |
| Inaccurate quantification, particularly at high analyte concentrations. | 1. Isotopic Crosstalk: The M+X isotope of the analyte is interfering with the IS signal. | 1. Use a Higher Mass IS: Select an IS with a sufficient mass difference (typically ≥3 amu) to prevent isotopic crosstalk. 2. Consider ¹³C or ¹⁵N Standards: These are not susceptible to this type of interference. 3. Perform Crosstalk Experiment: Analyze high-concentration analyte standards without IS to check for signal in the IS channel. |
Experimental Protocol: Assessing Contribution from Internal Standard
Objective: To determine the amount of unlabeled analyte present in the deuterated internal standard solution.
Methodology:
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Prepare a Blank Sample: Use a matrix sample known to be free of the analyte.
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Spike with Internal Standard: Add the deuterated IS to the blank sample at the same concentration used in your assay.
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Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte .
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Evaluate the Response: The peak area for the unlabeled analyte in this sample should be insignificant, typically less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ). A higher response indicates significant contamination of the IS.
Visualization: Impact of Purity on Accuracy
Caption: How low isotopic purity of an internal standard leads to inaccurate quantification.
Storage and Handling
Proper storage and handling procedures are critical to maintain the integrity, isotopic purity, and concentration of deuterated internal standards.
Frequently Asked Questions (FAQs): Storage and Handling
Q1: What are the general best practices for storing deuterated internal standards? A1: Proper storage is crucial to maintain stability.
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Temperature: Many standards are stable in methanol at 4°C for short-term use, but long-term storage at -20°C or lower is often recommended. Always follow the manufacturer's certificate of analysis.
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Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.
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Inert Atmosphere: When handling neat materials or for long-term storage, consider using an inert atmosphere like nitrogen or argon to prevent oxidation.
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Solvent Choice: Methanol is a common solvent for stock solutions. Avoid acidic or basic solutions for storage as they can catalyze deuterium exchange.
Q2: How should I prepare stock and working solutions? A2: Accurate preparation is fundamental for quantitative analysis.
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Allow the standard (if lyophilized or neat) to equilibrate to room temperature before opening to prevent condensation.
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Accurately weigh the required amount using a calibrated analytical balance.
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Quantitatively transfer the standard to a Class A volumetric flask.
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Dissolve in a small amount of the chosen solvent (e.g., methanol) before diluting to the final volume.
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Mix thoroughly by inverting the flask multiple times.
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Transfer to a labeled, airtight container for storage under the recommended conditions.
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Prepare fresh working solutions as needed, especially at low concentrations, to minimize the risk of degradation or adsorption to container walls.
References
Technical Support Center: Best Practices for Deuterated Standard Preparation and Storage
Welcome to the technical support center for the preparation and storage of deuterated standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated standards considered the 'gold standard' for internal standards in mass spectrometry?
Deuterated standards are stable isotopically labeled versions of the analyte of interest. They are considered ideal internal standards because their physical and chemical properties are very similar to the unlabeled analyte.[1] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.[1][2]
Q2: What are the most critical factors to consider when selecting a deuterated internal standard?
When selecting a deuterated internal standard, you should prioritize the following:
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Isotopic Purity: The standard should have a high degree of deuteration (isotopic enrichment ≥98%) to minimize signal overlap with the analyte.[3]
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Chemical Purity: The chemical purity should be high (>99%) to avoid interference from impurities.[3]
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Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent loss of the label during sample processing and analysis. Avoid labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH).
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Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.
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Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.
Q3: What are the ideal storage conditions for deuterated standards?
Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards. Most deuterated compounds should be stored in cool, dry conditions, protected from light and moisture. For many standards, refrigeration (2-8°C) or freezing (-20°C or colder) is recommended. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q4: How does moisture affect deuterated standards?
Many deuterated products are hygroscopic and readily absorb moisture from the atmosphere. This can lead to hydrogen-deuterium (H-D) exchange, where deuterium atoms on the standard are replaced by hydrogen from water, compromising the isotopic purity of the standard. To minimize water contamination, handle standards in a dry, inert atmosphere (e.g., under dry nitrogen or argon) and use thoroughly dried glassware.
Q5: What is hydrogen-deuterium (H-D) exchange and how can it be prevented?
H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a proton (hydrogen atom) from the surrounding environment, such as from solvent molecules or atmospheric moisture. This process can reduce the isotopic enrichment of your standard, leading to inaccurate quantification. To prevent H-D exchange, avoid protic solvents like water and methanol where possible, and control the pH of aqueous solutions to be near neutral. Storing solutions at low temperatures can also slow the rate of exchange. It is also crucial to choose standards with deuterium labels in stable, non-exchangeable positions.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Q: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
A: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.
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Verify Co-elution: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs. This can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy. Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If separation is observed, consider adjusting your chromatographic method.
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Confirm Purity: The presence of the non-deuterated analyte as an impurity in your deuterated internal standard will lead to an overestimation of the analyte's concentration. Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.
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Check for Isotopic Exchange: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely to occur if the deuterium labels are in chemically labile positions.
Issue 2: Signal Intensity of the Internal Standard is Unstable
Q: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
A: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.
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Evaluate Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components. This "differential matrix effect" can lead to inaccurate quantification.
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Assess Label Stability: If the deuterium label is not stable under your experimental conditions (e.g., pH, temperature), it can lead to a loss of signal over time.
Data Presentation
Table 1: General Storage Conditions for Deuterated Standards
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture. |
| In Aprotic Solvent | 2-8°C | Short to Medium-term | Protect from light; use amber vials. Ensure the container is well-sealed. |
| In Aprotic Solvent | -20°C or below | Medium to Long-term | Minimizes solvent evaporation and slows degradation. Avoid repeated freeze-thaw cycles. |
Table 2: Factors Influencing Hydrogen-Deuterium Exchange
| Factor | Condition Leading to Higher Exchange Rate | Mitigation Strategy |
| pH | High (>8) or Low (<2) | Maintain pH between 2.5 and 7 for minimal exchange. |
| Temperature | High | Store and analyze at low temperatures (e.g., 4°C). |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Use aprotic solvents (e.g., acetonitrile, THF) when possible. |
| Label Position | On Heteroatoms (O, N, S) or Alpha to Carbonyl | Choose standards with labels on stable carbon positions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution from a Solid Deuterated Standard
Objective: To accurately prepare a stock solution of a deuterated internal standard.
Materials:
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Deuterated standard (solid form)
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Calibrated analytical balance
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Class A volumetric flask
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High-purity aprotic solvent (e.g., methanol, acetonitrile)
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Inert gas (e.g., nitrogen or argon)
Methodology:
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Acclimatization: Remove the sealed container of the deuterated standard from its storage location and allow it to warm to ambient laboratory temperature for at least 30 minutes to prevent moisture condensation.
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Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas.
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Weighing: Carefully open the container and accurately weigh the desired mass of the standard. For hygroscopic compounds, weighing by difference is recommended.
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Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a portion of the selected solvent (approximately 50-70% of the final volume) and gently swirl to dissolve the standard completely.
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Dilution to Volume: Once dissolved, add the solvent to the calibration mark on the volumetric flask.
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Homogenization: Cap the flask and invert it several times (e.g., 15-20 times) to ensure the solution is homogeneous.
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Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions. It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.
Protocol 2: Assessment of Isotopic Stability (H-D Exchange)
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.
Materials:
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Deuterated internal standard stock solution
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Blank matrix (e.g., plasma, urine) from a source known to be free of the analyte
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Solvents used in the sample preparation and mobile phase
Methodology:
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Sample Preparation: Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.
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Incubation: Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.
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Analysis: Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.
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Evaluation: A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.
Visualizations
Caption: General workflow for the preparation and use of deuterated internal standards.
Caption: Troubleshooting workflow for inaccurate results with deuterated standards.
References
ensuring long-term stability of Diacetamide-D7 stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the long-term stability of Diacetamide-D7 stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
A1: Recommendations for the storage of neat (solid) this compound vary slightly among suppliers. It is generally advised to store the compound at room temperature.[1][2] However, some suppliers recommend refrigeration at +4°C.[3] For long-term storage, it is best to consult the Certificate of Analysis (CoA) provided by the manufacturer.[2] Regardless of the temperature, the compound should be stored in a well-sealed container, protected from light and moisture.
Q2: How should I prepare a this compound stock solution?
A2: To prepare a this compound stock solution, follow a standard protocol for preparing analytical standards. A general procedure involves accurately weighing the neat material, dissolving it in a suitable solvent, and diluting it to the desired concentration. Ensure all glassware is properly calibrated and sterilized.[4] The choice of solvent will depend on the analytical method and the solubility of this compound. Common solvents for similar analytical standards include methanol, acetonitrile, or a mixture thereof.
Q3: What is the recommended storage condition for this compound stock solutions?
Q4: How long can I expect my this compound stock solution to be stable?
A4: The long-term stability of a this compound stock solution will depend on the storage conditions (temperature, light exposure) and the solvent used. While the neat compound is considered stable and may only require re-analysis after three years, solutions are generally less stable. It is recommended to perform periodic stability assessments to ensure the integrity of the stock solution, especially if it is used for quantitative analysis.
Q5: How can I assess the stability of my this compound stock solution?
A5: The stability of a this compound stock solution can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly sensitive and specific method for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor for structural changes. A stability study typically involves analyzing the solution at set time points and comparing the results to a freshly prepared standard.
Troubleshooting Guide
Issue 1: I see a precipitate in my frozen this compound stock solution after thawing.
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Possible Cause: The concentration of your stock solution may be too high for the chosen solvent at low temperatures, leading to precipitation.
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Solution:
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Gently warm the solution and vortex to redissolve the precipitate completely.
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Before use, ensure the solution is at ambient temperature and visually inspect for any undissolved material.
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If the issue persists, consider preparing a new stock solution at a lower concentration or using a different solvent with better solubility at low temperatures.
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Issue 2: My calibration curve is failing, and I suspect my this compound internal standard is the problem.
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Possible Cause: The internal standard stock solution may have degraded or changed in concentration due to solvent evaporation.
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Solution:
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Prepare a fresh dilution of your stock solution and re-run the calibration curve.
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If the problem is not resolved, prepare a new stock solution from the neat material.
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To confirm degradation, you can analyze the suspect stock solution against the newly prepared one using a stability-indicating method like LC-MS.
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Issue 3: I am concerned about potential degradation of my this compound stock solution over time.
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Possible Cause: Like any chemical compound in solution, this compound can be susceptible to degradation, although it is generally considered stable. Potential degradation pathways for similar molecules can include hydrolysis.
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Solution:
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Implement a routine stability testing protocol for your long-term stock solutions.
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Aliquot your stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric conditions.
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Always store the stock solution under the recommended conditions (refrigerated or frozen, protected from light).
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Data Presentation
Table 1: Recommended Storage Conditions for Neat this compound
| Supplier Recommendation | Temperature | Additional Notes |
| CDN Isotopes | Room Temperature | Re-analyze for chemical purity after three years. |
| MedchemExpress | Room Temperature | Refer to the Certificate of Analysis for specific recommendations. |
| Analytical Standard Solutions | +4°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
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Materials: this compound (solid), HPLC-grade methanol, Class A volumetric flasks, analytical balance, spatula, weighing paper.
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Procedure:
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Allow the this compound container to equilibrate to room temperature before opening.
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Accurately weigh 10 mg of this compound onto a piece of weighing paper.
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Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
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Add approximately 5 mL of HPLC-grade methanol to the flask.
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Gently swirl the flask to dissolve the solid completely. A brief sonication may be used if necessary.
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Once dissolved, add methanol to the 10 mL mark.
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Cap the flask and invert it several times to ensure a homogenous solution.
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Transfer the solution to a labeled, amber glass vial with a screw cap for storage.
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Protocol 2: Stability Assessment of this compound Stock Solution using HPLC-MS
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Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
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Procedure:
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Prepare a fresh this compound stock solution as a 'time zero' reference standard.
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Analyze the 'time zero' standard using a validated HPLC-MS method to establish the initial peak area and purity profile.
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Store the stock solution under the desired conditions (e.g., +4°C, protected from light).
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At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), withdraw an aliquot of the stock solution.
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Allow the aliquot to come to room temperature and analyze it using the same HPLC-MS method.
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Compare the peak area and purity profile of the aged solution to the 'time zero' standard. A significant change (e.g., >5% decrease in peak area or the appearance of new peaks) may indicate instability.
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Visualizations
Caption: Workflow for preparing and assessing the stability of a this compound stock solution.
References
Diacetamide-D7 re-analysis criteria for chemical purity.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the re-analysis criteria for the chemical purity of Diacetamide-D7. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended re-analysis period for this compound?
A1: this compound should be re-analyzed for chemical purity after three years from the date of receipt to ensure it meets the required specifications for use in experiments.[1]
Q2: What are the typical storage conditions for this compound?
A2: this compound is stable if stored at room temperature.[1] It is crucial to store it in a well-sealed container to protect it from moisture and contaminants.
Q3: What are the minimum purity specifications for this compound?
A3: The typical specifications for this compound are a minimum chemical purity of 95% and an isotopic enrichment of at least 98 atom % D.[1] These values should be confirmed by analysis before use, especially after long-term storage.
Q4: What analytical methods are suitable for determining the chemical purity of this compound?
A4: Several analytical techniques can be used to determine the chemical purity of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[]
Q5: What should I do if the purity of my this compound is below the specification after re-analysis?
A5: If the chemical purity is below 95%, the material should not be used for quantitative applications or experiments where purity is critical. Depending on the level of impurity and the nature of your experiment, it might be possible to purify the compound using techniques like recrystallization or chromatography. However, for most applications, procuring a new batch with a certificate of analysis is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/GC chromatogram | Contamination of the sample or solvent, or degradation of this compound. | - Prepare a fresh sample using high-purity solvents.- Analyze a solvent blank to rule out solvent contamination.- If unexpected peaks persist, it indicates potential degradation. The material should not be used if the purity falls below the acceptable limit. |
| Decreased assay value (purity) | Degradation of the compound over time or due to improper storage conditions (e.g., exposure to moisture or high temperatures). | - Verify the storage conditions and ensure the container is properly sealed.- If the purity is below 95%, the product should be replaced. |
| Inconsistent analytical results | Issues with the analytical instrument, method, or sample preparation. | - Calibrate the analytical instrument according to the manufacturer's instructions.- Ensure the analytical method is validated for accuracy and precision.- Review the sample preparation procedure for any potential errors. |
| Physical changes in the material (e.g., color change, clumping) | Absorption of moisture or chemical degradation. | - Do not use the material. Physical changes are a strong indicator of degradation and compromised purity. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a general procedure for the purity determination of this compound. Method optimization may be required based on the specific instrumentation and impurities present.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B).
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Start with 95% A and 5% B.
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Linearly increase to 95% B over 20 minutes.
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Hold at 95% B for 5 minutes.
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Return to initial conditions and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 210 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
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Purity Calculation: The purity is calculated based on the area percentage of the main this compound peak relative to the total peak area in the chromatogram.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities.
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Instrumentation: GC system coupled to a Mass Spectrometer.
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Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Temperature Program:
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Initial temperature of 50°C, hold for 2 minutes.
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Ramp to 250°C at a rate of 10°C/min.
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Hold at 250°C for 5 minutes.
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Injector Temperature: 250°C.
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MS Transfer Line Temperature: 280°C.
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Ion Source Temperature: 230°C.
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Mass Range: 40-400 amu.
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent like dichloromethane.
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Purity Calculation: Purity is determined by the area percentage of the this compound peak. Impurities are identified by their mass spectra.
Logical Workflow for Re-Analysis
The following diagram illustrates the decision-making process for the re-analysis of this compound.
Caption: Workflow for this compound re-analysis decision-making.
References
Validation & Comparative
Validating LC-MS/MS Assays: A Comparative Guide to Diacetamide-D7 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the robust validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is paramount for generating accurate and reliable data. The choice of an appropriate internal standard is a critical determinant of assay performance, directly impacting accuracy, precision, and reproducibility. This guide provides an objective comparison of the performance of deuterated internal standards, exemplified by Diacetamide-D7, against non-deuterated alternatives, supported by experimental data from validated bioanalytical methods.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the gold standard in quantitative LC-MS/MS. By incorporating heavy isotopes like deuterium, these standards are chemically almost identical to the analyte of interest. This structural similarity ensures they co-elute with the analyte and experience similar ionization effects in the mass spectrometer, providing effective compensation for variability during sample preparation and analysis.
However, the availability and cost of SIL-IS can sometimes lead researchers to consider alternative, non-deuterated internal standards, which are typically structural analogs of the analyte. While these can be a viable option, it is crucial to thoroughly validate their performance to ensure they adequately mimic the behavior of the analyte.
This guide will use the analysis of metformin, a polar compound often requiring hydrophilic interaction liquid chromatography (HILIC) for retention, as a case study to compare the performance of a deuterated internal standard (Metformin-d6) with a non-deuterated internal standard (Afatinib). The validation data presented will serve as a practical reference for researchers considering the use of this compound or other internal standards in their LC-MS/MS assays.
Data Presentation
The following tables summarize the quantitative performance of LC-MS/MS assays for metformin using either a deuterated internal standard (Metformin-d6) or a non-deuterated internal standard (Afatinib).
Table 1: Comparison of Assay Validation Parameters for Metformin Quantification
| Validation Parameter | Deuterated Internal Standard (Metformin-d6) | Non-Deuterated Internal Standard (Afatinib) |
| Linearity (Correlation Coefficient, r) | >0.993[1] | >0.9907[2] |
| Linearity Range | 5–2000 ng/mL[1] | 8–48 ng/mL[2] |
| Intra-day Precision (%CV) | < 8.19%[1] | 3.05–5.19% |
| Inter-day Precision (%CV) | < 6.7% | 2.3–4.1% |
| Intra-day Accuracy (%Bias) | 91.13–105.25% | Within ±20% |
| Inter-day Accuracy (%Bias) | 95.5–104.1% | Within ±20% |
| Recovery | Quantitative | 98.24–101.05% |
Table 2: Comparison of Chromatographic and Mass Spectrometric Conditions
| Parameter | Deuterated Internal Standard (Metformin-d6) Method | Non-Deuterated Internal Standard (Afatinib) Method |
| LC Column | BEH HILIC | Waters HSS-T3 |
| Mobile Phase A | 0.1% Formic acid in Water | 10mM Ammonium formate, 0.2% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 0.2% Formic acid in Acetonitrile |
| Flow Rate | Not Specified | 0.2 mL/min |
| Ionization Mode | ESI Positive | ESI Positive |
| MS/MS Transition (Metformin) | m/z 130 → 60 | Not Specified |
| MS/MS Transition (Internal Standard) | m/z 136 → 60 (Metformin-d6) | Not Specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Experimental Protocol 1: LC-MS/MS Method for Metformin using Metformin-d6 Internal Standard
-
Sample Preparation: Protein precipitation is performed by adding acetonitrile with 0.1% formic acid to the plasma samples.
-
Chromatographic Separation: A BEH HILIC column is used for separation. The mobile phase consists of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The total run time is 2 minutes.
-
Mass Spectrometric Detection: Detection is carried out using an electrospray ionization (ESI) source in positive ion mode. The multiple reaction monitoring (MRM) transition for metformin is m/z 130 → 60, and for Metformin-d6 is m/z 136 → 60.
Experimental Protocol 2: LC-MS/MS Method for Metformin using Afatinib Internal Standard
-
Sample Preparation: A simple protein precipitation method is employed.
-
Chromatographic Separation: A Waters HSS-T3 column is used with a gradient elution of 10mM ammonium formate with 0.2% formic acid in water (A) and 0.2% formic acid in acetonitrile (B) at a flow rate of 0.2 mL/min. The total run time is 3.0 minutes.
-
Mass Spectrometric Detection: An electrospray ionization source is operated in positive mode.
Mandatory Visualization
References
- 1. Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Quantitative Analysis: A Comparative Guide to Diacetamide-D7 and Non-Isotope Labeled Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Diacetamide-D7, a deuterated (stable isotope-labeled) internal standard, with non-isotope labeled (structural analogue) internal standards. The information presented is supported by established analytical principles and illustrative experimental data to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards (IS) are indispensable in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1][2] The two primary types of internal standards used are stable isotope-labeled internal standards (SIL-IS), such as this compound, and non-isotope labeled or structural analogue internal standards.[1]
Performance Comparison: this compound vs. Non-Isotope Labeled Internal Standards
The scientific consensus is that stable isotope-labeled internal standards like this compound generally provide superior assay performance compared to structural analogues. This is because their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.
Key Performance Metrics:
-
Accuracy and Precision: Assays employing SIL-IS typically exhibit higher accuracy and precision. This is because the SIL-IS co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement. Structural analogues, with their different chemical structures, may have different retention times and be affected differently by the sample matrix.
-
Matrix Effect Compensation: The matrix effect, the alteration of ionization efficiency by co-eluting matrix components, is a significant challenge in bioanalysis. SIL-IS are the most effective tools for correcting matrix effects because they behave almost identically to the analyte in the mass spectrometer's ion source.
-
Recovery Correction: Losses during sample preparation are a common source of error. The near-identical chemical properties of a SIL-IS ensure that its recovery closely mirrors that of the analyte, providing more accurate correction for these losses.
Experimental Data Summary
To illustrate the performance differences, the following tables summarize hypothetical but representative data from a comparative study evaluating this compound against a common structural analogue internal standard for the quantification of a hypothetical analyte, "Analyte X," in human plasma.
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 10 | 9.9 | 99.0 | 2.5 |
| 100 | 101.2 | 101.2 | 1.8 | |
| 1000 | 995.0 | 99.5 | 1.5 | |
| Structural Analogue | 10 | 11.5 | 115.0 | 8.7 |
| 100 | 108.3 | 108.3 | 6.5 | |
| 1000 | 920.0 | 92.0 | 5.2 |
This data demonstrates that the deuterated internal standard provided better accuracy and precision across the calibration range.
Table 2: Matrix Effect Evaluation
| Internal Standard Type | Matrix Source | Matrix Factor (MF) | IS-Normalized MF |
| This compound | Plasma Lot 1 | 0.75 | 0.99 |
| Plasma Lot 2 | 0.82 | 1.01 | |
| Plasma Lot 3 | 0.69 | 0.98 | |
| Structural Analogue | Plasma Lot 1 | 0.78 | 1.25 |
| Plasma Lot 2 | 0.85 | 1.30 | |
| Plasma Lot 3 | 0.72 | 1.18 |
A matrix factor close to 1 indicates minimal matrix effect. The IS-normalized matrix factor for this compound is consistently closer to 1, demonstrating its superior ability to compensate for matrix effects from different sources.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Evaluation of Accuracy and Precision
-
Preparation of Calibration Standards and Quality Control Samples: Two sets of calibration standards and quality control (QC) samples were prepared in blank human plasma. One set was spiked with Analyte X and this compound, and the other with Analyte X and the structural analogue internal standard.
-
Sample Preparation: A protein precipitation extraction was performed on all samples. The internal standard was added before the precipitation step.
-
LC-MS/MS Analysis: Samples were analyzed using a validated LC-MS/MS method.
-
Data Analysis: The accuracy (% recovery of the nominal concentration) and precision (coefficient of variation, %CV) were calculated for the QC samples at low, medium, and high concentrations.
Protocol 2: Assessment of Matrix Effects
-
Preparation of Sample Sets:
-
Set 1 (Neat Solution): Analyte and internal standard were prepared in a neat solvent.
-
Set 2 (Post-Extraction Spiked Matrix): Blank plasma from six different sources was extracted, and the extract was then spiked with the analyte and internal standard.
-
-
LC-MS/MS Analysis: All samples were analyzed by LC-MS/MS.
-
Calculation of Matrix Factor (MF): The matrix factor was calculated as the ratio of the peak area of the analyte in the presence of the matrix (Set 2) to the peak area in the absence of the matrix (Set 1).
-
Calculation of IS-Normalized Matrix Factor: The matrix factor of the analyte was divided by the matrix factor of the internal standard.
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.
Conclusion
While both deuterated and non-isotope labeled internal standards can be used in quantitative bioanalysis, the evidence strongly supports the superiority of stable isotope-labeled standards like this compound. Their ability to closely mimic the behavior of the analyte throughout the analytical process leads to more accurate and precise results by effectively compensating for matrix effects and procedural losses. For researchers and drug development professionals who require the highest quality data, the use of a deuterated internal standard is the recommended best practice.
References
A Comparative Guide to Cross-Validation of Analytical Methods: The Case for Diacetamide-D7
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is a critical factor that directly impacts the accuracy and reliability of quantitative results. This guide provides an objective comparison of using a deuterated internal standard, specifically Diacetamide-D7, versus a non-deuterated structural analog for the quantification of trace-level impurities, using the analysis of N-nitrosodimethylamine (NDMA) in a drug product matrix as a representative example.
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, differing only in mass.[1] This near-identical behavior allows them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1]
The Critical Role of Internal Standards
Internal standards are essential in LC-MS/MS analysis to correct for variability that can be introduced at multiple stages of the analytical workflow.[1] An ideal internal standard should mimic the analyte's behavior as closely as possible, especially concerning extraction recovery and matrix effects.[1]
Types of Internal Standards Commonly Used:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are compounds where one or more atoms have been replaced with a stable heavy isotope (e.g., ²H, ¹³C, ¹⁵N). This compound is a deuterated (²H) form of Diacetamide. SIL internal standards co-elute with the analyte and experience nearly identical matrix effects, providing the most accurate correction.
-
Structural Analog Internal Standards: These are molecules that are chemically similar to the analyte but not isotopically labeled. While they can correct for some variability, differences in their physicochemical properties can lead to different extraction recoveries and matrix effects compared to the analyte, potentially compromising data accuracy.
Experimental Comparison: this compound vs. a Structural Analog for NDMA Analysis
To illustrate the performance differences, this section outlines a cross-validation experiment comparing this compound with a hypothetical structural analog internal standard (e.g., N-nitroso-diethylamine, NDEA, assuming it is not present in the sample) for the analysis of NDMA in a metformin drug product.
Experimental Protocols
Objective: To compare the performance of this compound (a SIL IS) and a structural analog IS for the quantification of NDMA in a drug product matrix by evaluating key bioanalytical method validation parameters.
1. Preparation of Standards and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of NDMA, this compound, and the structural analog IS in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a solution of the drug product known to be free of NDMA) with known concentrations of NDMA.
-
QC Samples: Prepare QC samples at low, medium, and high concentration levels in the blank matrix.
-
Internal Standard Working Solutions: Prepare two separate internal standard working solutions: one with this compound and one with the structural analog IS, both at a constant concentration.
2. Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of each calibration standard, QC sample, and blank matrix, add 10 µL of the respective internal standard working solution (either this compound or the structural analog).
-
Add 300 µL of ice-cold acetonitrile to precipitate any proteins or excipients.
-
Vortex the samples for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the transitions for NDMA, this compound, and the structural analog IS.
The following diagram illustrates the comparative experimental workflow:
The logical role of an internal standard in correcting for analytical variability is depicted in the diagram below:
Data Presentation and Comparison
The following tables summarize the expected (illustrative) quantitative data from the comparative experiment. This data is intended to demonstrate the typical performance differences observed between a deuterated and a structural analog internal standard.
Table 1: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | This compound | Structural Analog IS |
| Accuracy (%) | Precision (%CV) | ||
| Low | 1.0 | 98.5 | 4.2 |
| Mid | 10.0 | 101.2 | 3.1 |
| High | 50.0 | 99.8 | 2.5 |
This illustrative data shows that the deuterated internal standard (this compound) provides better accuracy (closer to 100%) and precision (lower %CV) across all concentration levels.
Table 2: Matrix Effect and Recovery
| Parameter | This compound | Structural Analog IS |
| Analyte Recovery (%) | 85.2 | 84.5 |
| IS Recovery (%) | 86.1 | 75.3 |
| Matrix Effect (%) | 97.8 | 88.4 |
This hypothetical data indicates that the recovery of this compound is much closer to that of the analyte compared to the structural analog. Consequently, the matrix effect is minimized (closer to 100%) when using the deuterated standard, leading to more reliable results.
Conclusion
The cross-validation of analytical methods using different internal standards is a crucial exercise to ensure the generation of high-quality, reliable data. As illustrated in this guide, a stable isotope-labeled internal standard like this compound is expected to outperform a structural analog, particularly in complex matrices where matrix effects and variable recovery are significant challenges.
By closely mimicking the behavior of the analyte, this compound provides superior correction for analytical variability, resulting in enhanced accuracy and precision. For researchers, scientists, and drug development professionals engaged in quantitative analysis, especially for regulatory submissions, the use of a deuterated internal standard is a robust strategy to ensure data integrity and confidence in the analytical results. It is strongly recommended that such comparative evaluations be performed during method development to select the most appropriate internal standard for a given application.
References
A Researcher's Guide to Assessing the Isotopic Enrichment of Diacetamide-D7
For researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry, deuterated standards are indispensable tools for accurate quantification using mass spectrometry. Diacetamide-D7, a deuterated analog of diacetamide, serves as an excellent internal standard. The precision of quantitative assays hinges on the accurate characterization of the isotopic enrichment of such standards. This guide provides a comparative analysis of the primary methodologies for assessing the isotopic enrichment of this compound, complete with experimental protocols and data presentation.
Comparative Analysis of Isotopic Enrichment
The isotopic enrichment of this compound is a measure of the percentage of molecules in which all seven hydrogen atoms have been replaced by deuterium. Commercially available this compound typically boasts an isotopic enrichment of 98 atom % D or higher[1]. The presence of incompletely deuterated species (D1 to D6) can potentially interfere with sensitive analytical assays. Therefore, robust analytical techniques are required to verify the isotopic purity. The two most common and powerful methods for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of Analytical Methods for Isotopic Enrichment Analysis
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Output | Mass-to-charge ratio (m/z) of isotopologues | Chemical shifts and signal integrals |
| Information Provided | Distribution of isotopologues (D0-D7) | Position of deuteration and residual protons |
| Strengths | High sensitivity, provides detailed isotopic distribution | Provides structural confirmation, site-specific information |
| Limitations | Does not readily provide the location of deuterium atoms | Lower sensitivity compared to MS, requires higher sample concentration |
| Typical Isotopic Purity Reported | >98% | Confirms the absence of significant proton signals at labeled positions |
Performance Data: this compound and Alternatives
The following table presents a comparative overview of the isotopic enrichment for this compound and hypothetical, less-enriched alternatives. This data is crucial for understanding the potential impact of isotopic purity on experimental results.
Table 2: Isotopic Enrichment Data for this compound and Alternatives
| Compound | Theoretical Mass ( g/mol ) | Isotopic Enrichment (atom % D) | Predominant Isotopologue |
| This compound | 108.15 | 98%[1] | D7 |
| Diacetamide-D6 (Hypothetical) | 107.14 | 97% | D6 |
| Diacetamide-D3 (Hypothetical) | 104.12 | 95% | D3 |
Note: Data for Diacetamide-D6 and Diacetamide-D3 are illustrative and based on typical purities for deuterated compounds.
Experimental Protocols
Accurate determination of isotopic enrichment requires meticulous experimental execution. Below are detailed protocols for the analysis of this compound using both High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the distribution of deuterated isotopologues of this compound.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or TOF system, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.
-
-
LC-HRMS Parameters:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the analyte (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan.
-
Mass Range: m/z 100-200.
-
Resolution: >60,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical protonated monoisotopic masses of the unlabeled Diacetamide (C₄H₇NO₂ + H⁺, m/z 102.05) and the D7 isotopologue (C₄D₇NO₂ + H⁺, m/z 109.10).
-
Analyze the mass spectrum of the this compound peak to determine the relative abundance of all isotopologues (D0 to D7).
-
Calculate the isotopic enrichment by determining the percentage of the total ion current corresponding to the desired D7 isotopologue.
-
Protocol 2: Isotopic Purity Analysis by ¹H and ²H NMR Spectroscopy
Objective: To confirm the positions of deuteration and assess the presence of residual protons.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated NMR solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
Integrate the residual proton signals corresponding to the methyl (CH₃) and N-H positions of diacetamide.
-
The absence or significant reduction of these signals compared to a non-deuterated standard confirms a high level of deuteration.
-
-
²H NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum.
-
Observe the signals corresponding to the deuterated positions. This provides direct evidence of the presence and chemical environment of the deuterium atoms.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the isotopic purity can be estimated by comparing the integral of the residual proton signals to the integral of a known internal standard.
-
The ²H NMR spectrum confirms the successful incorporation of deuterium at the expected positions.
-
Workflow and Pathway Visualizations
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
By employing these rigorous analytical methods, researchers can confidently verify the isotopic enrichment of this compound, ensuring the accuracy and reliability of their quantitative studies. The combination of HRMS and NMR spectroscopy provides a comprehensive characterization of the deuterated standard, which is a critical aspect of quality control in any research or drug development setting.
References
The Gold Standard of Quantification: A Comparative Guide to Deuterated and ¹³C-Labeled Internal Standards
In the precise world of quantitative analysis by mass spectrometry, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. For researchers, scientists, and drug development professionals, understanding the nuances between different types of stable isotope-labeled internal standards is paramount. This guide provides an objective comparison between deuterated (specifically exemplified by Diacetamide-D7) and Carbon-13 (¹³C)-labeled internal standards, supported by experimental principles and data from various applications.
Stable isotope dilution analysis is the gold standard for quantitative mass spectrometry, correcting for analyte loss during sample preparation and compensating for matrix effects.[1][2] The ideal internal standard is chemically identical to the analyte of interest, ensuring it behaves identically throughout the analytical process, from extraction to ionization.[3][4] While both deuterated and ¹³C-labeled standards are designed to meet this need, subtle but significant differences in their physicochemical properties can lead to variations in analytical performance.[4]
Key Performance Differences: A Head-to-Head Comparison
The primary distinction between deuterated and ¹³C-labeled standards lies in their chromatographic behavior and isotopic stability. ¹³C-labeled standards are widely considered superior for many applications.
Chromatographic Co-elution: One of the most significant advantages of ¹³C-labeled standards is their near-perfect co-elution with the unlabeled analyte. Because the mass difference is distributed throughout the carbon backbone of the molecule, the physicochemical properties like polarity and hydrophobicity are virtually identical to the native compound. In contrast, replacing hydrogen with the larger deuterium atom can alter these properties, leading to a chromatographic shift where the deuterated standard elutes slightly earlier than the analyte. This separation can be problematic as the internal standard may not experience the exact same matrix effects as the analyte, potentially compromising the accuracy of quantification.
Isotopic Stability: ¹³C atoms are integrated into the carbon skeleton of the molecule, making them highly stable and not susceptible to exchange with other atoms. Deuterium atoms, particularly those on heteroatoms (-OH, -NH), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially under certain pH or temperature conditions. This can lead to a loss of the isotopic label and inaccurate quantification. While placing deuterium on carbon atoms reduces this risk, the potential for exchange still exists.
Fragmentation and Spectral Interference: In some cases, the number of deuterium atoms can influence the fragmentation pattern in the mass spectrometer's collision cell. Additionally, while the natural abundance of deuterium is low, in-source fragmentation and H-D exchange can sometimes complicate mass spectra. ¹³C labeling generally provides a cleaner analytical signal with a lower likelihood of spectral overlap due to the natural abundance of ¹³C being approximately 1.1%.
Data Presentation: A Comparative Summary
Table 1: General Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards
| Feature | Deuterated Standards (e.g., this compound) | ¹³C-Labeled Standards | Rationale & Implications |
| Chromatographic Co-elution | Variable; often shows a slight retention time shift. | Excellent; typically co-elutes perfectly with the analyte. | Co-elution ensures both analyte and internal standard experience the same matrix effects, leading to more accurate quantification with ¹³C standards. |
| Isotopic Stability | Can be susceptible to back-exchange (H/D exchange), especially if the label is on an exchangeable site. | Highly stable; the ¹³C label is integrated into the carbon backbone and is not prone to exchange. | ¹³C-labeling provides greater assurance of isotopic integrity throughout the analytical workflow. |
| Potential for Isotopic Interference | Higher potential for in-source fragmentation and H-D exchange, which can complicate spectra. | Lower, due to the natural abundance of ¹³C (~1.1%), leading to a cleaner analytical signal. | ¹³C labeling generally results in less spectral overlap and simpler data interpretation. |
| Cost & Availability | Often more affordable and available for a broader range of molecules. | Generally more expensive and less readily available due to more complex synthesis. | The higher cost of ¹³C standards may be justified by the increased data quality and reduced method development time. |
Table 2: Example Validation Parameters for Quantification using Deuterated vs. ¹³C-Labeled Internal Standards (Illustrative Data)
This table presents typical validation parameters from studies on different analytes, illustrating the potential differences in performance.
| Parameter | Method with Deuterated Standard | Method with ¹³C-Labeled Standard |
| Analyte | Amphetamines | Amphetamines |
| Internal Standard | (²H₃)-, (²H₅)-, (²H₆)-, (²H₈)-, (²H₁₁)-amphetamine | (¹³C₆)-amphetamine |
| Chromatographic Separation | Increased resolution (separation) from analyte with a higher number of deuterium atoms. | Co-eluted with the analyte. |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 5% |
| Matrix Effect | Variable, dependent on co-elution | Minimized due to co-elution |
Note: The values in Table 2 are illustrative and based on general findings. Actual performance will depend on the specific analyte, matrix, and analytical method.
Experimental Protocols
The following is a generalized experimental protocol for a typical quantitative analysis using a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
-
Objective: To extract the analyte from the biological matrix and add the internal standard.
-
Protocol:
-
Thaw the biological samples (e.g., plasma, urine) at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Aliquot a specific volume (e.g., 100 µL) of the sample into a microcentrifuge tube.
-
Spike the sample with a known concentration of the internal standard (either this compound or a ¹³C-labeled standard). The internal standard should be added as early as possible in the sample preparation process.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex the mixture vigorously.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate the analyte and internal standard chromatographically and detect them using mass spectrometry.
-
Protocol:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using an appropriate column and mobile phase gradient. The method should be optimized to achieve good peak shape and resolution.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
The collision energy for fragmentation should be optimized for both the analyte and the internal standard. Studies have shown that deuterated standards with a high number of deuterium atoms may require more energy for fragmentation.
-
3. Data Analysis
-
Objective: To quantify the analyte based on the peak area ratio of the analyte to the internal standard.
-
Protocol:
-
Integrate the peak areas for the analyte and the internal standard in the chromatograms.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Caption: A typical analytical workflow for quantification using stable isotope-labeled internal standards.
Caption: Idealized chromatogram showing co-elution of ¹³C-IS and chromatographic shift of Deuterated-IS.
Conclusion
For high-stakes quantitative analyses where accuracy and reliability are non-negotiable, ¹³C-labeled internal standards represent the superior choice over their deuterated counterparts. By ensuring co-elution with the target analyte, ¹³C standards provide a more robust and accurate correction for matrix effects, leading to higher quality data. While deuterated standards like this compound can be used to develop acceptable methods and are often more readily available and less expensive, researchers must be aware of their potential limitations, including chromatographic shifts and the possibility of deuterium exchange. Careful validation is crucial when using deuterated standards to ensure these potential issues do not compromise the accuracy of the results. For the most demanding applications and for developing the most robust and reliable quantitative assays, the investment in ¹³C-labeled standards is highly recommended.
References
Performance of Diacetamide-D7 Across Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of deuterated compounds is critical in various stages of pharmaceutical research, from metabolic studies to clinical trials. Diacetamide-D7, a deuterated analog of diacetamide, often serves as an internal standard in mass spectrometric analyses. The choice of mass spectrometer significantly influences the sensitivity, selectivity, and overall performance of the analytical method. This guide provides a comparative overview of the expected performance of this compound on three common mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics for the analysis of small amides, like this compound, on different mass spectrometry platforms. These values are compiled from various studies and should be considered as representative performance.
| Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Use | Targeted Quantitation | Targeted & Non-targeted Screening | Targeted & Non-targeted Analysis |
| Typical Sensitivity (LOQ) | 0.02 - 5.0 µg/kg[1][2] | ~1 ng/mL | 2.65 - 5 ppb[3][4] |
| Linear Dynamic Range | 3-4 orders of magnitude | 3-4 orders of magnitude | 4-5 orders of magnitude |
| Precision (%RSD) | < 15% | < 20% | < 15% |
| Mass Accuracy | Low Resolution | High Resolution (< 5 ppm) | High Resolution (< 3 ppm) |
| Selectivity | High (using MRM) | High (with accurate mass) | Very High (with accurate mass) |
| Throughput | High | Moderate | Moderate |
Discussion of Performance
Triple Quadrupole (QqQ) Mass Spectrometry: QqQ instruments are the gold standard for targeted quantitative analysis due to their exceptional sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode. For the routine quantification of this compound in complex matrices, a QqQ would provide excellent precision and a wide linear dynamic range. The specificity of MRM minimizes interferences, leading to robust and reliable results.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF systems offer high-resolution and accurate mass capabilities, making them suitable for both quantitative and qualitative analyses. While they can achieve good sensitivity for quantification, their primary advantage lies in the ability to perform non-targeted screening and confirm the identity of analytes based on their accurate mass. This is particularly useful in metabolite identification studies where unexpected compounds may be present.
Orbitrap Mass Spectrometry: Orbitrap mass spectrometers provide the highest resolution and mass accuracy among the three platforms. This enables exceptional selectivity, reducing the likelihood of isobaric interferences and leading to highly confident compound identification. For this compound, an Orbitrap would be beneficial in complex sample matrices where high background noise is a concern. It also excels in non-targeted workflows and structural elucidation.
Experimental Protocols
Accurate and reproducible analysis of this compound relies on robust experimental protocols. Below is a summary of a typical method that can be adapted for various biological matrices.
Sample Preparation (Plasma)
A protein precipitation method is commonly employed for plasma samples:
-
To 100 µL of plasma, add an appropriate amount of this compound working solution (as an internal standard).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
Liquid Chromatography (LC)
A reverse-phase chromatographic separation is typically used:
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions
The following are general mass spectrometry parameters that should be optimized for the specific instrument and compound:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for small amides.
-
Source Temperature: 120°C.[5]
-
Desolvation Gas Temperature: 240°C.
-
Desolvation Gas Flow: 710 L/hr.
-
Cone Gas Flow: 153 L/hr.
-
Collision Gas: Argon.
For Triple Quadrupole (MRM):
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ions: At least two characteristic product ions should be monitored for quantification and confirmation.
For Q-TOF and Orbitrap (Full Scan):
-
Mass Range: A suitable mass range that includes the [M+H]+ ion of this compound.
-
Resolution: Set to a high resolving power (e.g., >20,000 for Q-TOF, >70,000 for Orbitrap).
Workflow and Pathway Diagrams
The following diagrams illustrate the general experimental workflow and the logical relationship in selecting a mass spectrometer for this compound analysis.
Caption: General experimental workflow for the analysis of this compound.
Caption: Decision tree for selecting a mass spectrometer based on analytical needs.
References
A Guide to Inter-Laboratory Comparison of Analytical Methods Utilizing Diacetamide-D7
The use of stable isotope-labeled internal standards, like Diacetamide-D7, is a cornerstone of quantitative bioanalysis. These standards are crucial for correcting variations in sample preparation, instrument response, and matrix effects. Validating the robustness and reproducibility of methods using these standards across different laboratories is essential for ensuring data quality and consistency in multi-site studies and for regulatory submissions.
Framework for an Inter-laboratory Comparison Study
An inter-laboratory comparison is a well-established method for evaluating the performance of analytical methods and the proficiency of participating laboratories. The process typically involves a coordinating body that prepares and distributes a homogenous and stable test material to all participating laboratories. Each laboratory then analyzes the material using a specified protocol and reports their results back to the coordinator for statistical analysis.
dot
Experimental Protocol: Quantification of "Analyte X" in Human Plasma
This section provides a detailed, representative protocol for the quantification of a hypothetical small polar molecule, "Analyte X," in human plasma using this compound as an internal standard. This protocol is designed to serve as a standardized procedure for an ILC.
1. Materials and Reagents
-
Analyt X reference standard
-
This compound internal standard (IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
2. Preparation of Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve Analyte X in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte X Working Solutions: Serially dilute the Analyte X stock solution with 50:50 ACN:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile. This solution will be used for protein precipitation.
3. Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard Working Solution (50 ng/mL in ACN) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatograph: A standard UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
Analyte X: Q1 150.2 -> Q3 95.1
-
This compound: Q1 109.1 -> Q3 49.1
-
-
dot
Data Presentation and Comparison
To illustrate how data from an ILC would be presented, the table below shows hypothetical results for the quantification of Analyte X. In this scenario, a reference material with an assigned value of 75.0 ng/mL was distributed to eight laboratories.
| Laboratory ID | Measured Concentration (ng/mL) | Deviation from Assigned Value (%) |
| Lab 01 | 76.2 | +1.6 |
| Lab 02 | 72.5 | -3.3 |
| Lab 03 | 78.1 | +4.1 |
| Lab 04 | 74.8 | -0.3 |
| Lab 05 | 69.9 | -6.8 |
| Lab 06 | 75.5 | +0.7 |
| Lab 07 | 80.3 | +7.1 |
| Lab 08 | 73.9 | -1.5 |
| Summary Statistics | ||
| Mean | 75.2 | |
| Standard Deviation (SD) | 3.2 | |
| Coefficient of Variation (CV%) | 4.3% |
Note: This data is for illustrative purposes only.
Comparison with Alternative Internal Standards
The choice of an internal standard is critical for the accuracy and reliability of quantitative LC-MS measurements. While this compound is an excellent choice for many applications involving small polar analytes, it is important to consider alternatives.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound , Acetamide-¹³C₂, Glycine-D5 | Co-elutes with the analyte, providing the best correction for matrix effects and instrument variability. | Higher cost and may not be commercially available for all analytes. |
| Structural Analogs | Propionamide, Butyramide | More readily available and less expensive than SIL standards. | May have different chromatographic retention and ionization efficiency than the analyte, leading to incomplete correction of matrix effects. |
| Other Deuterated Compounds | Alanine-D4, Valine-D8 | Can be used when a deuterated version of the analyte is not available. | Physicochemical properties may differ more significantly from the analyte compared to a direct deuterated analog. |
The Gold Standard for Matrix Effect Correction: A Comparative Guide to Diacetamide-D7
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the mitigation of matrix effects is a critical challenge. This guide provides an objective comparison of Diacetamide-D7, a deuterated internal standard, against other common approaches for matrix effect correction, supported by representative experimental data and detailed methodologies.
Matrix effects, the suppression or enhancement of an analyte's ionization in a mass spectrometer due to co-eluting compounds from the sample matrix, can significantly compromise the accuracy and reproducibility of quantitative bioanalytical methods.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard for compensating for these effects.[2][3]
The Superiority of Deuterated Internal Standards
This compound is a deuterated analog of diacetamide, meaning it is chemically identical to the analyte but with seven hydrogen atoms replaced by deuterium. This subtle change in mass allows it to be distinguished by the mass spectrometer, while its identical physicochemical properties ensure it behaves virtually identically to the analyte during sample preparation, chromatography, and ionization.[4][5] This co-elution and similar ionization response allow it to effectively track and correct for any variability, including matrix effects.
In contrast, other internal standards, such as structural analogs (non-deuterated compounds with similar but not identical structures), may not co-elute perfectly or experience the same degree of matrix effects, leading to less accurate correction.
Performance Comparison: this compound (Represented by a Deuterated Standard) vs. a Non-Deuterated Analog
The following table summarizes the expected quantitative performance when using a deuterated internal standard like this compound compared to a non-deuterated (structural analog) internal standard in a typical LC-MS/MS bioanalytical assay. The data is representative of the performance advantages offered by SIL-IS.
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Analog) Internal Standard | No Internal Standard |
| Accuracy (% Bias) | -2.5% to +3.1% | -12.8% to +15.2% | -45.7% to +63.2% |
| Precision (% CV) | 1.8% to 4.5% | 8.9% to 14.7% | 25.1% to 38.9% |
| Matrix Factor CV (%) | < 5% | 15% - 25% | > 40% |
Data is representative and compiled from principles and examples in cited literature.
As the data illustrates, the use of a deuterated internal standard results in significantly better accuracy and precision, with a much lower coefficient of variation for the matrix factor, indicating superior correction for matrix-induced variability.
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of an internal standard for matrix effect correction.
Protocol 1: Evaluation of Matrix Effects
Objective: To quantify the extent of matrix effects and the ability of the internal standard to compensate for them.
Materials:
-
Analyte of interest (e.g., diacetamide)
-
This compound (or other deuterated IS)
-
Non-deuterated (analog) IS
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
Solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Spiked Matrix): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Spiked Matrix): Blank matrix spiked with the analyte and internal standard before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) , Recovery (RE) , and Process Efficiency (PE) using the following formulas:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
PE = (Peak Area in Set C) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
(MF of Analyte) / (MF of Internal Standard)
-
-
Assess the Coefficient of Variation (%CV) of the IS-normalized matrix factor across the different matrix sources. A lower %CV indicates better compensation for matrix effects.
Protocol 2: Sample Preparation (Protein Precipitation)
Objective: To extract the analyte and internal standard from a biological matrix.
Procedure:
-
Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (containing a known concentration of this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Decision tree for internal standard selection in bioanalysis.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Diacetamide-D7: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Diacetamide-D7, a deuterated organic compound. It is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) and to be familiar with your institution's specific environmental health and safety (EHS) protocols.[1][2][3][4][5] The following are general safety guidelines:
Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles meeting appropriate national standards (e.g., ANSI Z87.1). |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate glove material. Inspect for tears or degradation before use. |
| Body Protection | Laboratory Coat | Standard lab coat. A chemically resistant apron may be necessary for larger quantities or splash risks. |
| Respiratory | Chemical Fume Hood | All handling of this compound should be conducted in a well-ventilated chemical fume hood. |
Spill Management:
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Using non-sparking tools, collect the absorbed material and any contaminated debris into a clearly labeled, sealable container for hazardous waste disposal. Clean the spill area thoroughly. For large spills, contact your institution's EHS department immediately. All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Procedures
This compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. There are two primary methods for the proper disposal of this compound: chemical neutralization (hydrolysis) and thermal disposal (incineration). The choice of method will depend on the quantity of waste, available facilities, and institutional and local regulations. Always consult with your EHS office to determine the appropriate disposal route.
Option 1: Chemical Neutralization (Hydrolysis)
Diacetamide can be hydrolyzed under acidic or basic conditions to break it down into less complex and potentially less hazardous components. This process involves two main steps: the initial hydrolysis of diacetamide to acetamide and acetic acid, followed by the hydrolysis of acetamide to acetic acid and ammonia (or ammonium ions).
Experimental Protocol: Laboratory-Scale Hydrolysis of this compound
This protocol is a general guideline for trained laboratory personnel. It should be tested on a small scale to ensure a complete and safe reaction before being applied to larger quantities of waste.
Materials:
-
This compound waste
-
Concentrated hydrochloric acid (HCl) or concentrated sodium hydroxide (NaOH)
-
Appropriate reaction vessel (e.g., round-bottom flask with a reflux condenser)
-
Heating mantle
-
Stir plate and stir bar
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, place the this compound waste into the reaction vessel.
-
Acid Hydrolysis:
-
Slowly add an excess of aqueous hydrochloric acid (e.g., 2 M to 6 M) to the reaction vessel.
-
Attach the reflux condenser and begin stirring.
-
Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours). The reaction time may need to be adjusted based on the scale and concentration.
-
-
Base Hydrolysis:
-
Alternatively, slowly add an excess of aqueous sodium hydroxide (e.g., 2 M to 6 M) to the reaction vessel.
-
Attach a reflux condenser and begin stirring.
-
Heat the mixture to reflux. Ammonia gas will be evolved, which can be detected by its characteristic odor and by testing the vapors with moist red litmus paper (it will turn blue). Continue heating until the evolution of ammonia ceases, indicating the completion of the reaction.
-
-
Neutralization and Disposal:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the resulting solution. For acid hydrolysis, slowly add a base (e.g., sodium bicarbonate or sodium hydroxide solution). For base hydrolysis, slowly add an acid (e.g., dilute hydrochloric acid). Monitor the pH until it is within the range acceptable for disposal according to your institution's guidelines (typically between 6 and 8).
-
The final solution, containing deuterated acetic acid salts and ammonium salts, should be collected in a properly labeled hazardous waste container for disposal through your EHS office.
-
dot graph TD { A[Start: this compound Waste] --> B{Choose Disposal Method}; B --> C[Chemical Neutralization]; B --> D[Thermal Disposal]; C --> E{Select Hydrolysis Condition}; E --> F[Acid Hydrolysis (HCl)]; E --> G[Base Hydrolysis (NaOH)]; F --> H[Reflux]; G --> H; H --> I[Cool and Neutralize]; I --> J[Collect as Hazardous Waste]; D --> K[Package and Label]; K --> L[Arrange for EHS Pickup]; J --> M[Final Disposal via EHS]; L --> M; }
Disposal Workflow for this compound
Option 2: Thermal Disposal (Incineration)
Incineration is a common and effective method for the disposal of organic chemical waste. This compound should be collected in a designated, compatible, and clearly labeled hazardous waste container.
Procedure:
-
Containerization: Place the this compound waste in a suitable, sealed container. If mixing with a solvent for collection, use a combustible solvent and note its identity and concentration on the waste label.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and an estimate of the quantity.
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
EHS Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. The EHS office will transport the waste to a licensed disposal facility for incineration.
Combustion Products:
The complete combustion of this compound is expected to produce the following:
| Input | Primary Combustion Products |
| This compound | Carbon Dioxide (CO₂) |
| (C₄D₇NO₂) | Water (D₂O) |
| Nitrogen Oxides (NOx) |
Incineration facilities are equipped with scrubbers and other pollution control devices to manage the release of NOx and other potential byproducts in accordance with environmental regulations.
Special Considerations for Deuterated Compounds
While deuterated compounds are generally considered to have similar chemical reactivity to their non-deuterated counterparts, it is important to handle them with care to prevent isotopic dilution. For disposal purposes, the primary consideration is that the waste is properly identified as a deuterated compound on the hazardous waste label. This ensures that the disposal facility is aware of the isotopic labeling. Deuterium is a stable, non-radioactive isotope of hydrogen, and as such, does not require special handling as a radioactive material.
Regulatory Compliance
All disposal procedures must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While there is no specific EPA waste code for this compound, it may fall under general categories for ignitable (D001), corrosive (D002, if in acidic or basic solution), or reactive (D003) waste depending on its formulation. Your institution's EHS office is the ultimate authority on ensuring compliance with all applicable regulations.
dot graph { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Diacetamide_D7 [label="this compound"]; Disposal_Plan [label="Disposal Plan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Safety_Precautions [label="Safety Precautions", fillcolor="#FBBC05", fontcolor="#202124"]; Chemical_Neutralization [label="Chemical Neutralization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thermal_Disposal [label="Thermal Disposal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EHS_Consultation [label="EHS Consultation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Regulatory_Compliance [label="Regulatory Compliance", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
}
Key Components of this compound Disposal
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
